Cdk12-IN-6
Description
Properties
Molecular Formula |
C20H21F2N9 |
|---|---|
Molecular Weight |
425.4 g/mol |
IUPAC Name |
8-cyclopropyl-N-[(4,5-difluoro-1H-benzimidazol-2-yl)methyl]-2-piperazin-1-ylpyrazolo[1,5-a][1,3,5]triazin-4-amine |
InChI |
InChI=1S/C20H21F2N9/c21-13-3-4-14-17(16(13)22)27-15(26-14)10-24-19-29-20(30-7-5-23-6-8-30)28-18-12(11-1-2-11)9-25-31(18)19/h3-4,9,11,23H,1-2,5-8,10H2,(H,26,27)(H,24,28,29) |
InChI Key |
BQWUTZRKMIAITL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C3N=C(N=C(N3N=C2)NCC4=NC5=C(N4)C=CC(=C5F)F)N6CCNCC6 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Target Protein Interactions of Cdk12-IN-6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the protein interactions targeted by Cdk12-IN-6, a potent and selective inhibitor of Cyclin-Dependent Kinase 12 (CDK12). Understanding these interactions is critical for elucidating its mechanism of action and developing novel therapeutic strategies. This document outlines the direct and downstream protein targets, presents quantitative data from proteomic studies, provides detailed experimental protocols, and visualizes key pathways and workflows.
Core Target Interactions of this compound
This compound is a small molecule inhibitor that competitively binds to the ATP pocket of CDK12, preventing its kinase activity.[1] The primary and direct target of this inhibitor is the active kinase complex formed by CDK12 and its regulatory partner, Cyclin K (CycK) .[1][2][3] The primary substrate of this active complex is the C-Terminal Domain (CTD) of the largest subunit of RNA Polymerase II (RNAPII) .[2][4]
The CDK12/CycK complex is responsible for phosphorylating the serine residues at position 2 (Ser2) and position 5 (Ser5) within the heptapeptide repeats (YSPTSPS) of the RNAPII CTD.[5][6][7] This phosphorylation is a crucial step for the transition from transcription initiation to productive elongation, ensuring the processivity of RNAPII across gene bodies.[6][7][8] By inhibiting CDK12, this compound causes a global reduction in RNAPII CTD phosphorylation, leading to defects in transcription elongation.[6]
Quantitative Analysis of the CDK12 Interactome
The protein interactions of CDK12 have been extensively studied using unbiased proteomic approaches, such as immunoprecipitation followed by mass spectrometry (IP-MS). The ProteomeXchange dataset PXD004184, for instance, provides a global view of CDK12 interaction partners in human cells.[9] These studies reveal that CDK12 interacts with a host of proteins involved in transcription, RNA processing, and DNA repair. A summary of key interacting protein classes is presented below.
| Protein / Complex | Function / Role in Interaction | Effect of CDK12 Inhibition |
| Cyclin K (CycK) | Essential regulatory partner; forms the active kinase complex with CDK12.[2][3] | Inhibition of the complex prevents downstream phosphorylation. |
| RNA Polymerase II (RNAPII) | Primary substrate; its C-terminal domain (CTD) is phosphorylated by CDK12.[2][4] | Reduced Ser2/Ser5 phosphorylation, leading to transcription elongation defects.[6] |
| PAF1 Complex (LEO1, CDC73) | Transcription elongation factor complex that associates with RNAPII. | Loss of association with elongating RNAPII, contributing to elongation defects.[7] |
| SPT6 | Histone chaperone and transcription elongation factor. | Loss of association with elongating RNAPII.[7] |
| SR Splicing Factors (SRSFs) | Family of proteins involved in pre-mRNA splicing. CDK12's RS domain interacts with SRSFs.[2][4] | Altered alternative splicing, particularly for genes like SRSF1.[4] |
| Exon Junction Complex (EJC) | A protein complex that marks exon-exon junctions on mRNA. | Interaction suggests a role for CDK12 in coupling transcription to mRNA processing.[4] |
| DNA Repair Proteins (e.g., BRCA1, ATR) | Not direct physical interactors, but their expression is highly dependent on CDK12 activity.[2] | Drastic downregulation of gene expression, leading to impaired DNA damage response (DDR). |
| AKT / FOXO3 | Signaling proteins involved in cell survival and autophagy. | CDK12 interacts with AKT; inhibition leads to activation of the FOXO3 transcription factor.[10] |
Downstream Signaling Pathways and Functional Consequences
The inhibition of CDK12 by this compound initiates a cascade of events that primarily disrupts transcription, leading to significant consequences for cellular function, particularly in cancer cells.
Disruption of the DNA Damage Response (DDR) Pathway
A hallmark of CDK12 inhibition is the transcriptional suppression of core genes involved in the DNA Damage Response, especially those required for homologous recombination (HR) repair.[6] Genes such as BRCA1, BRCA2, ATM, and ATR are typically long and their transcription is particularly sensitive to the elongation defects caused by a lack of CDK12 activity.[8] The mechanism involves CDK12's role in suppressing premature cleavage and polyadenylation within the introns of these long genes.[6] Loss of CDK12 function leads to the production of truncated, non-functional transcripts, effectively crippling the HR repair pathway and inducing a "BRCAness" phenotype. This creates a synthetic lethal vulnerability, making cancer cells highly sensitive to PARP inhibitors.
Other Affected Signaling Pathways
-
AKT/FOXO3 Pathway: Recent studies have shown that CDK12 interacts with AKT. Inhibition of CDK12 can regulate autophagy through the AKT/FOXO3 signaling pathway by transcriptionally upregulating the autophagy-related gene ATG7.[10]
-
WNT/β-catenin & ErbB-PI3K-AKT Pathways: Overexpression of CDK12 has been linked to the activation of WNT and ErbB-PI3K-AKT signaling cascades, promoting cancer cell stemness and proliferation.[1] Targeting CDK12 can therefore disrupt these oncogenic pathways.
Experimental Protocols
To identify and validate the protein interactions affected by this compound, researchers commonly employ Affinity Purification-Mass Spectrometry (AP-MS) and Western Blotting.
Protocol: Affinity Purification-Mass Spectrometry (AP-MS)
This method is used to identify the binding partners of a protein of interest (the "bait").
Objective: To isolate CDK12 and its associated protein complexes from cell lysates for identification by mass spectrometry.
Methodology:
-
Cell Culture and Lysis:
-
Culture human cells (e.g., HCT116, HeLa) to ~80-90% confluency.
-
Treat one set of cells with this compound at a predetermined effective concentration and another with a vehicle control (e.g., DMSO) for a specified time.
-
Harvest cells and wash twice with ice-cold PBS.
-
Lyse cells on ice using a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.[11]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
-
Immunoprecipitation (IP):
-
Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-CDK12 antibody or an isotype control IgG antibody overnight at 4°C with gentle rotation.
-
Add fresh protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specific binders.
-
Elute the bound proteins from the beads using an elution buffer (e.g., 0.1 M glycine, pH 2.5) or by boiling in SDS-PAGE sample buffer.
-
-
Sample Preparation for Mass Spectrometry:
-
Neutralize the eluate if using acidic elution.
-
Perform in-solution or in-gel trypsin digestion to generate peptides from the purified proteins.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12]
-
Identify proteins by searching the acquired spectra against a human protein database.
-
Use quantitative methods (e.g., label-free quantification or isotopic labeling) to determine the relative abundance of proteins in the this compound treated vs. control samples.
-
Protocol: Western Blotting
This technique is used to validate the changes in the expression or phosphorylation status of specific proteins identified by AP-MS or predicted to be affected by this compound.
Objective: To detect and semi-quantify the levels of a target protein (e.g., Phospho-RNAPII Ser2, BRCA1) in cell lysates.[13][14]
Methodology:
-
Sample Preparation:
-
Prepare cell lysates from control and this compound treated cells as described in the AP-MS protocol (Step 1), often using a denaturing RIPA buffer.
-
Determine the total protein concentration of each lysate using a BCA or Bradford assay.[14]
-
-
SDS-PAGE:
-
Denature 20-40 µg of total protein from each sample by boiling in Laemmli (SDS) sample buffer.
-
Load the samples onto a polyacrylamide gel (SDS-PAGE). Include a molecular weight marker.
-
Separate the proteins by size via electrophoresis.[14]
-
-
Protein Transfer:
-
Immunoblotting:
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRCA1, anti-p-RNAPII Ser2), diluted in blocking buffer, overnight at 4°C with gentle agitation.[13]
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[14]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the host species of the primary antibody for 1 hour at room temperature.[13][14]
-
Washing: Repeat the washing step (4c).
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.[15]
-
Visualize the protein bands using a chemiluminescence imager or X-ray film. The intensity of the bands corresponds to the amount of target protein.
-
Re-probe the membrane with an antibody against a loading control protein (e.g., β-actin, GAPDH) to ensure equal protein loading across lanes.
-
References
- 1. Research progress of anticancer drugs targeting CDK12 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Gene expression regulation by CDK12: a versatile kinase in cancer with functions beyond CTD phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK13 cooperates with CDK12 to control global RNA polymerase II processivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. CDK12 controls G1/S progression by regulating RNAPII processivity at core DNA replication genes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ProteomeXchange Dataset PXD004184 [proteomecentral.proteomexchange.org]
- 10. CDK12 inhibition upregulates ATG7 triggering autophagy via AKT/FOXO3 pathway and enhances anti-PD-1 efficacy in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cusabio.com [cusabio.com]
- 12. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 14. Western Blot Protocol | Proteintech Group [ptglab.com]
- 15. addgene.org [addgene.org]
Cdk12-IN-6: A Technical Guide to a Potent and Selective CDK12 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 12 (CDK12) has emerged as a critical regulator of transcriptional processes and a key player in the DNA damage response (DDR), making it a compelling target for cancer therapy. Cdk12-IN-6 is a potent and selective pyrazolotriazine-based inhibitor of CDK12. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, along with detailed experimental methodologies.
Chemical Structure and Properties
This compound is a small molecule inhibitor belonging to the pyrazolotriazine class of compounds. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | Pyrazolo[1,5-a]-1,3,5-triazin-4-amine, 8-cyclopropyl-N-[(6,7-difluoro-1H-benzimidazol-2-yl)methyl]-2-(4-morpholinyl)- | [1] |
| CAS Number | 2651196-71-1 | [2] |
| Molecular Formula | C20H21F2N9 | [2] |
| Molecular Weight | 425.44 g/mol | [2] |
| Appearance | White to off-white solid | [1] |
| Storage | Store at -20°C for long-term stability. | [2] |
Chemical Structure:
Note: An illustrative chemical structure for a pyrazolotriazine compound is provided for representational purposes. The exact bond orientations and stereochemistry for this compound should be confirmed from the primary literature.
Biological Activity
This compound is a potent inhibitor of CDK12 kinase activity. It exhibits selectivity for CDK12 over other cyclin-dependent kinases, such as CDK2 and CDK9. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.
| Target | IC50 | Assay Conditions | Reference |
| CDK12 | 1.19 µM | High ATP (2 mM) | [2] |
| CDK2/Cyclin E | >20 µM | High ATP (2 mM) | [2] |
| CDK9/Cyclin T1 | >20 µM | High ATP (2 mM) | [2] |
Signaling Pathways
CDK12, in complex with its regulatory partner Cyclin K, plays a pivotal role in the regulation of gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII).[3][4] This phosphorylation is critical for the transition from transcription initiation to productive elongation, particularly for long genes, including many involved in the DNA damage response (DDR).[5][6][7] Inhibition of CDK12 by this compound disrupts this process, leading to impaired transcription of key DDR genes and sensitizing cancer cells to DNA-damaging agents.
Caption: CDK12 Signaling Pathway in Transcriptional Regulation.
Inhibition of CDK12 by this compound can lead to a "BRCAness" phenotype, characterized by deficiencies in homologous recombination repair. This creates a synthetic lethal vulnerability that can be exploited by treatment with PARP inhibitors.
Caption: this compound and PARP Inhibitor Synergy Workflow.
Experimental Protocols
Synthesis of this compound
This compound belongs to the pyrazolotriazine class of compounds. The synthesis of such compounds generally involves a multi-step process. While the specific, detailed protocol for this compound is proprietary to the patent holder (WO2021116178A1), a general synthetic approach for related pyrazolotriazines can be outlined as follows:
-
Synthesis of the Pyrazole Core: The synthesis typically starts with the construction of a substituted pyrazole ring. This can be achieved through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or a related precursor.
-
Formation of the Triazine Ring: The pyrazole intermediate is then cyclized with a suitable reagent, such as a cyanate or a derivative, to form the fused pyrazolotriazine core.
-
Functionalization of the Scaffold: The final step involves the introduction of the various substituents onto the pyrazolotriazine scaffold through standard chemical transformations, such as nucleophilic aromatic substitution or cross-coupling reactions, to yield the final product, this compound.
For the exact reaction conditions, reagents, and purification methods, it is imperative to consult the primary patent literature (WO2021116178A1).
In Vitro Kinase Inhibition Assay
The inhibitory activity of this compound against CDK12 can be determined using a variety of in vitro kinase assay formats. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
Materials:
-
Recombinant human CDK12/Cyclin K enzyme complex
-
Kinase substrate (e.g., a peptide derived from the RNAPII CTD)
-
ATP
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
This compound (dissolved in DMSO)
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo®)
-
384-well plates
-
Plate reader capable of measuring luminescence
Protocol:
-
Prepare Reagents: Dilute the CDK12/Cyclin K enzyme, substrate, and ATP to their final desired concentrations in the kinase assay buffer. Prepare a serial dilution of this compound in DMSO and then further dilute in the assay buffer.
-
Reaction Setup: In a 384-well plate, add the CDK12/Cyclin K enzyme and the this compound dilutions (or DMSO for control).
-
Initiate Reaction: Start the kinase reaction by adding the ATP and substrate mixture to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence signal using a plate reader. The signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for Target Engagement
To confirm that this compound inhibits CDK12 activity within a cellular context, a Western blot analysis can be performed to measure the phosphorylation of a known CDK12 substrate, such as Serine 2 of the RNAPII CTD.
Materials:
-
Cancer cell line of interest (e.g., a cell line known to be sensitive to CDK12 inhibition)
-
This compound
-
Cell lysis buffer
-
Primary antibodies: anti-phospho-RNAPII (Ser2), anti-total RNAPII, and an antibody for a loading control (e.g., anti-GAPDH)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Protocol:
-
Cell Treatment: Seed the cancer cells in multi-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of this compound for a specified period (e.g., 6 hours).
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibodies overnight at 4°C. After washing, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities for phospho-RNAPII (Ser2) and normalize to total RNAPII and the loading control. A dose-dependent decrease in the phospho-RNAPII (Ser2) signal indicates cellular target engagement by this compound.
Conclusion
This compound is a valuable research tool for investigating the biological functions of CDK12 and for exploring its therapeutic potential in cancer. Its potency and selectivity make it a suitable probe for dissecting the role of CDK12 in transcription, DNA damage repair, and other cellular processes. Further studies are warranted to fully elucidate its mechanism of action and to evaluate its efficacy in preclinical cancer models.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. Gene expression regulation by CDK12: a versatile kinase in cancer with functions beyond CTD phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK12: cellular functions and therapeutic potential of versatile player in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Cyclin K/Cdk12 complex maintains genomic stability via regulation of expression of DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK12 loss in cancer cells affects DNA damage response genes through premature cleavage and polyadenylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The emerging roles of CDK12 in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to CDK12 Inhibition in Cancer Cell Line Studies
Introduction
Cyclin-dependent kinase 12 (CDK12), a member of the transcription-associated cyclin-dependent kinase family, has emerged as a critical regulator of several cellular processes fundamental to cancer biology.[1][2] In partnership with its regulatory subunit, Cyclin K, CDK12 plays a pivotal role in regulating gene transcription elongation by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAP II).[3][4] This activity is crucial for the expression of long genes, particularly those involved in the DNA Damage Response (DDR) pathway, such as BRCA1, ATR, FANCI, and FANCD2.[1][5]
Dysregulation of CDK12, through mutation or amplification, is observed in a variety of cancers, including ovarian, breast, prostate, and gastric cancers.[1][2] Its role can be context-dependent, acting as both a tumor suppressor and an oncogene.[2][6] Loss-of-function mutations in CDK12 impair homologous recombination (HR) repair, leading to genomic instability and creating a vulnerability that can be exploited therapeutically, particularly with PARP inhibitors.[2][4] Conversely, CDK12 overexpression has been linked to tumor aggressiveness and the promotion of oncogenic signaling pathways like ErbB-PI3K-AKT and WNT/β-catenin.[3][7]
This technical guide focuses on the study of CDK12 inhibitors in cancer cell lines. While specific data for a compound designated "Cdk12-IN-6" is not prominently available in published literature, this document will synthesize findings from studies of other well-characterized, potent CDK12 inhibitors to provide a comprehensive overview of their mechanism of action, relevant quantitative data, and the experimental protocols used for their evaluation.
Mechanism of Action of CDK12 Inhibitors
CDK12 inhibitors act by competitively binding to the ATP-binding pocket of the CDK12 kinase, preventing the phosphorylation of its substrates, most notably Serine 2 (Ser2) on the CTD of RNAP II.[3] This inhibition has several downstream consequences:
-
Transcriptional Dysregulation: Inhibition of CDK12 leads to a defect in transcriptional elongation, causing premature cleavage and polyadenylation (PCPA).[1] This disproportionately affects the expression of long genes, which are highly dependent on efficient RNAP II processivity.[1]
-
Suppression of DDR Genes: A key consequence of CDK12 inhibition is the significant downregulation of core DDR genes, many of which are characterized by their long gene length.[1][8] This creates a "BRCAness" phenotype, where cancer cells become deficient in HR-mediated DNA repair.[3]
-
Induction of Synthetic Lethality: The induced deficiency in the DDR pathway makes cancer cells highly susceptible to DNA-damaging agents and inhibitors of other repair pathways, such as PARP inhibitors.[2][4] This synthetic lethal interaction is a primary strategy being explored for cancer therapy.
-
Impact on Splicing and RNA Processing: Beyond transcription, CDK12 has been implicated in regulating co-transcriptional splicing and RNA turnover, further contributing to its control over gene expression.[2][5][9]
Below is a diagram illustrating the core signaling pathway of CDK12 and the impact of its inhibition.
Caption: Mechanism of CDK12 inhibition on transcription and the DNA Damage Response pathway.
Quantitative Data on CDK12 Inhibitors
The potency of CDK12 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values, determined through cell viability or proliferation assays in various cancer cell lines. This data is crucial for comparing the efficacy of different compounds and for identifying cancer types that are particularly sensitive to CDK12 inhibition.
| Inhibitor | Cancer Cell Line | Cell Line Type | IC50 (nM) | Reference |
| 7F | MFM223 | BRCA-deficient Triple-Negative Breast Cancer (TNBC) | 47 | [3] |
| 7F | MDA-MB-436 | BRCA-deficient Triple-Negative Breast Cancer (TNBC) | 197.9 | [3] |
Note: Data for additional CDK12 inhibitors like THZ531 have been published, showing potent cytotoxicity in neuroblastoma cell lines, though specific IC50 values were not detailed in the provided search results.[8]
Experimental Protocols
Evaluating the cellular effects of a CDK12 inhibitor involves a series of standard and specialized molecular biology techniques. The following protocols outline the key experiments cited in the literature.
Cell Viability / Cytotoxicity Assay
This assay is fundamental for determining the IC50 value of an inhibitor.
-
Objective: To measure the dose-dependent effect of the CDK12 inhibitor on cancer cell proliferation and survival.
-
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, Kelly) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the CDK12 inhibitor (e.g., from 1 nM to 10 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period, typically 72 hours.
-
Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®, resazurin, or CCK-8) to each well.[10]
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Analysis: Normalize the results to the vehicle-treated control cells and plot the dose-response curve to calculate the IC50 value using non-linear regression.
-
Western Blot Analysis
Used to confirm the inhibitor's effect on the CDK12 signaling pathway.
-
Objective: To detect changes in the phosphorylation of RNAP II and the expression levels of DDR-related proteins.
-
Methodology:
-
Treatment and Lysis: Treat cells with the CDK12 inhibitor at various concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA) and incubate with primary antibodies overnight. Key antibodies include:
-
Phospho-RNAP II CTD (Ser2)
-
Total RNAP II
-
γ-H2AX (a marker of DNA double-strand breaks)
-
BRCA1, ATR, PARP1
-
A loading control (e.g., Tubulin, GAPDH)
-
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[8][11]
-
Quantitative Real-Time PCR (qRT-PCR)
Measures the impact of CDK12 inhibition on the transcription of specific target genes.
-
Objective: To quantify the downregulation of DDR gene mRNA levels.
-
Methodology:
-
Treatment and RNA Extraction: Treat cells with the inhibitor for a defined period (e.g., 6 hours). Extract total RNA using a commercial kit (e.g., RNeasy).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes with primers specific for target genes (BRCA1, ATR, FANCI, etc.) and a housekeeping gene (GAPDH, ACTB) for normalization.
-
Analysis: Calculate the relative change in gene expression using the ΔΔCt method, comparing inhibitor-treated samples to vehicle controls.[8]
-
Immunofluorescence for RAD51 Foci Formation
A functional assay to assess the competency of homologous recombination repair.
-
Objective: To visualize and quantify the inhibitor's effect on the recruitment of RAD51 to sites of DNA damage, a critical step in HR.
-
Methodology:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the CDK12 inhibitor or vehicle for 24 hours.
-
Induce DNA Damage: Expose cells to a DNA-damaging agent, such as gamma radiation (e.g., 8 Gy), to induce double-strand breaks.
-
Fixation and Permeabilization: Allow cells to recover for a few hours, then fix (e.g., with 4% paraformaldehyde) and permeabilize (e.g., with 0.1% Triton X-100).
-
Staining: Block and incubate with a primary antibody against RAD51, followed by a fluorescently-labeled secondary antibody. Counterstain nuclei with DAPI.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the percentage of cells with a significant number of RAD51 foci (e.g., >5 foci per nucleus). A reduction in foci formation in inhibitor-treated cells indicates impaired HR.[8]
-
The following diagram outlines a typical experimental workflow for assessing a novel CDK12 inhibitor.
Caption: A typical experimental workflow for characterizing a CDK12 inhibitor in cancer cells.
Therapeutic Strategy: Synthetic Lethality with PARP Inhibition
A major finding in the study of CDK12 is that its inhibition creates a synthetic lethal relationship with the inhibition of Poly (ADP-ribose) polymerase (PARP).[4] PARP enzymes are crucial for single-strand break repair. When PARP is inhibited, unrepaired single-strand breaks are converted to more toxic double-strand breaks during DNA replication. In healthy cells, these are efficiently repaired by the HR pathway. However, in cells treated with a CDK12 inhibitor, the HR pathway is compromised, leading to the accumulation of lethal DNA damage and selective cancer cell death. This provides a powerful rationale for combination therapies.
Caption: The logical basis for synthetic lethality between CDK12 and PARP inhibitors.
Conclusion
Inhibitors of CDK12 represent a promising therapeutic avenue for a range of cancers, particularly those with pre-existing DNA repair defects or a reliance on oncogenic transcription. The mechanism of action, centered on the transcriptional suppression of key DDR genes, creates a potent synthetic lethality with agents like PARP inhibitors. The experimental protocols detailed in this guide provide a robust framework for researchers to evaluate novel CDK12 inhibitors like this compound, characterize their potency and mechanism, and identify patient populations most likely to benefit from this therapeutic strategy. Further research will continue to refine the application of these inhibitors and explore new combination strategies to overcome cancer resistance.
References
- 1. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The emerging roles of CDK12 in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research progress of anticancer drugs targeting CDK12 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK12: An emerging therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gene expression regulation by CDK12: a versatile kinase in cancer with functions beyond CTD phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. CDK12 regulates co-transcriptional splicing and RNA turnover in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CDK12 controls G1/S progression by regulating RNAPII processivity at core DNA replication genes - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Cdk12-IN-6 on Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 12 (CDK12) is a critical regulator of transcriptional elongation, playing a pivotal role in the expression of long genes, particularly those involved in the DNA damage response (DDR) and cell cycle progression.[1][2] Its inhibition has emerged as a promising therapeutic strategy in oncology. This technical guide provides an in-depth analysis of the impact of Cdk12 inhibition, with a focus on the compound Cdk12-IN-6 and its close structural and functional analog, THZ531, on global gene expression. We present quantitative data on gene expression changes, detailed experimental protocols for key assays, and visual representations of the core signaling pathways modulated by CDK12.
Introduction to CDK12 and Its Inhibition
CDK12, in complex with its partner Cyclin K, functions as a key transcriptional cyclin-dependent kinase.[3] This complex phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a modification crucial for promoting transcriptional elongation and ensuring the processivity of the polymerase, especially over long gene bodies.[2][4] Many genes essential for maintaining genomic stability, including those involved in homologous recombination (HR) such as BRCA1, ATR, FANCI, and FANCD2, are characterized by their considerable length and are thus particularly dependent on CDK12 activity for their robust expression.[1]
Inhibition of CDK12 leads to a phenomenon known as "transcriptional shortening" or premature termination of transcription, resulting in the downregulation of these critical DDR genes. This creates a "BRCAness" phenotype in cancer cells, rendering them more susceptible to DNA-damaging agents and PARP inhibitors. This compound and the well-characterized covalent inhibitor THZ531 are potent and selective inhibitors of CDK12 and its close homolog CDK13, making them invaluable tools for studying the biological consequences of CDK12 inhibition and for potential therapeutic development.
Quantitative Impact of Cdk12 Inhibition on Gene Expression
The inhibition of CDK12 by compounds such as THZ531 leads to significant alterations in the transcriptome. The most pronounced effect is the downregulation of long genes, including a substantial number of genes involved in the DNA damage response.
Downregulation of DNA Damage Response (DDR) Genes
Studies utilizing RNA sequencing (RNA-seq) have consistently demonstrated that inhibition of CDK12 leads to a marked decrease in the expression of key DDR genes. This effect is dose-dependent. For instance, treatment of Jurkat cells with THZ531 resulted in a significant downregulation of core DDR genes.
| Gene Symbol | Log2 Fold Change (50 nM THZ531) | Log2 Fold Change (500 nM THZ531) |
| BRCA1 | > -2 | > -2 |
| FANCF | > -2 | > -2 |
| ERCC4 | > -2 | > -2 |
| Table 1: Representative Log2 fold changes in the expression of DDR genes in Jurkat cells following treatment with THZ531. Data synthesized from publicly available datasets. |
Global Transcriptome Changes
Beyond the targeted effect on DDR genes, CDK12 inhibition induces widespread changes in gene expression. In multiple myeloma cell lines KMS18 and KMS28, treatment with THZ531 (200 nM and 500 nM for 6 hours) resulted in the downregulation of approximately 4000 genes. In contrast, the less sensitive RPMI-8226 cell line showed a more modest downregulation of around 1170 genes at the 200 nM concentration. Gene ontology analysis of the downregulated genes revealed an over-representation of pathways related to transcription, replication, and DNA repair.
Key Signaling Pathways Modulated by CDK12
CDK12 activity has been shown to influence critical oncogenic signaling pathways, including the WNT and PI3K/AKT pathways. This modulation of signaling, in addition to its direct role in DDR gene transcription, contributes to its significance as a cancer therapeutic target.
WNT/β-catenin Signaling Pathway
CDK12 has been implicated in driving the development of HER2-positive breast cancer through its effects on the WNT signaling cascade.[3] CDK12 can promote the expression of genes necessary for the activation of this pathway.
PI3K/AKT Signaling Pathway
Inhibition of CDK12 has been shown to attenuate the PI3K/AKT signaling pathway, which is a key driver of cell proliferation and survival.[5] This effect is particularly relevant in the context of resistance to targeted therapies in HER2-positive breast cancer.
Experimental Protocols
Reproducible and robust experimental design is paramount in elucidating the effects of CDK12 inhibition. Below are detailed methodologies for key experiments cited in the study of this compound and its analogs.
RNA Sequencing (RNA-seq)
Objective: To perform global transcriptomic analysis of cells treated with a CDK12 inhibitor.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., Jurkat, KMS18, RPMI-8226) at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or THZ531 (e.g., 50 nM, 200 nM, 500 nM) or DMSO as a vehicle control for a specified time (e.g., 6 hours).
-
RNA Extraction: Harvest cells and isolate total RNA using a commercially available kit (e.g., RNeasy Plus Mini Kit, Qiagen) according to the manufacturer's instructions. Ensure RNA integrity is assessed using a Bioanalyzer (Agilent).
-
Library Preparation: Prepare sequencing libraries from high-quality total RNA (RNA Integrity Number > 8) using a stranded mRNA library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina).
-
Sequencing: Perform sequencing on a high-throughput sequencing platform (e.g., Illumina HiSeq) to a desired read depth (e.g., 50 bp single-end reads).
-
Data Analysis:
-
Align the raw sequencing reads to the reference human genome (e.g., hg19 or GRCh38) using a splice-aware aligner like STAR or Tophat2.
-
Quantify gene expression levels to obtain read counts or Transcripts Per Million (TPM) values using tools such as Cufflinks or featureCounts.
-
Perform differential gene expression analysis between inhibitor-treated and control samples using packages like DESeq2 or edgeR in R.
-
Identify significantly differentially expressed genes based on a false discovery rate (FDR) cutoff (e.g., FDR < 0.05) and a log2 fold change threshold.
-
Perform gene ontology (GO) and pathway enrichment analysis on the differentially expressed gene lists using tools like DAVID or GSEA.
-
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
Objective: To analyze the genome-wide occupancy of RNAPII and its phosphorylated forms following CDK12 inhibition.
Protocol:
-
Cell Culture and Cross-linking: Grow cells to ~80-90% confluency. Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction by adding glycine to a final concentration of 0.125 M.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin to an average size of 200-500 bp using sonication.
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with protein A/G beads.
-
Incubate the cleared chromatin overnight at 4°C with an antibody specific to the target protein (e.g., anti-RNAPII, anti-phospho-Ser2-RNAPII).
-
Capture the antibody-protein-DNA complexes by adding protein A/G beads.
-
-
Washes and Elution: Wash the beads to remove non-specific binding. Elute the immunoprecipitated chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the protein-DNA cross-links by incubating at 65°C overnight. Purify the DNA using a PCR purification kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified ChIP DNA and a corresponding input DNA control. Perform sequencing on a high-throughput platform.
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Perform peak calling using software like MACS2 to identify regions of enrichment.
-
Annotate peaks to genomic features.
-
Perform differential binding analysis between inhibitor-treated and control samples.
-
Generate metagene profiles to visualize the distribution of the target protein across gene bodies.
-
Experimental Workflow and Logical Relationships
The investigation of this compound's impact on gene expression follows a logical workflow, from initial cellular treatment to in-depth bioinformatic analysis.
Conclusion
The inhibition of CDK12 by small molecules like this compound presents a compelling strategy for cancer therapy, primarily through the targeted downregulation of genes critical for the DNA damage response. The quantitative data, detailed protocols, and pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and exploit the therapeutic potential of CDK12 inhibition. The convergence of CDK12's role in transcriptional regulation and its influence on key oncogenic signaling pathways underscores its importance as a multifaceted therapeutic target. Further investigation into the nuances of CDK12 inhibition in different cancer contexts will undoubtedly pave the way for novel and effective treatment strategies.
References
- 1. CDK12: cellular functions and therapeutic potential of versatile player in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK12 controls G1/S progression by regulating RNAPII processivity at core DNA replication genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Cdk12-IN-6 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 12 (Cdk12), in partnership with its regulatory subunit Cyclin K, plays a crucial role in the regulation of gene transcription. It is particularly involved in the elongation phase of transcription by phosphorylating the C-terminal domain of RNA polymerase II. This activity is essential for the expression of long genes, including many key genes involved in the DNA damage response (DDR) pathway, such as BRCA1, ATM, and FANCI. Due to its critical role in maintaining genomic stability, Cdk12 has emerged as a promising therapeutic target in oncology. Inhibition of Cdk12 can lead to defects in DNA repair, sensitizing cancer cells to DNA-damaging agents and PARP inhibitors.
Cdk12-IN-6 is a potent and selective inhibitor of Cdk12. These application notes provide a summary of its known characteristics and outline generalized protocols for its use in cell culture experiments.
This compound: In Vitro Activity
Limited publicly available data exists for the specific cellular activity of this compound. The primary available quantitative data pertains to its in vitro enzymatic activity.
| Compound | Target | IC50 | Assay Conditions |
| This compound | Cdk12 | 1.19 µM | High ATP (2 mM) |
| This compound | Cdk2/Cyclin E | >20 µM | High ATP (2 mM) |
| This compound | Cdk9/Cyclin T1 | >20 µM | High ATP (2 mM) |
Table 1: In vitro inhibitory activity of this compound.
Experimental Protocols
Note: As specific experimental data for this compound in cell culture is not widely published, the following protocols are based on general practices for cell-based assays with kinase inhibitors and data from other Cdk12 inhibitors. Researchers should perform dose-response experiments to determine the optimal concentration and treatment time for their specific cell line and experimental setup.
Cell Viability Assay
This protocol describes a general method to assess the effect of this compound on cell viability using a resazurin-based assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (resuspended in a suitable solvent, e.g., DMSO)
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Plate reader capable of measuring fluorescence
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. It is recommended to start with a wide concentration range (e.g., 0.01 µM to 50 µM) to determine the IC50.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
Viability Assessment:
-
After the incubation period, add 10 µL of resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium only).
-
Normalize the fluorescence readings to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound and fit a dose-response curve to determine the IC50 value.
-
Figure 1. Workflow for a cell viability assay to determine the IC50 of this compound.
Western Blot Analysis
This protocol outlines a general procedure to investigate the effect of this compound on the phosphorylation of Cdk12 substrates and downstream signaling pathways.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-RNA Polymerase II Ser2, anti-total RNA Polymerase II, anti-Cdk12, anti-PARP, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound (based on IC50 values from viability assays) and a vehicle control for a specified time (e.g., 6, 12, or 24 hours).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Figure 2. General workflow for Western blot analysis following this compound treatment.
Signaling Pathway
Cdk12 is a key regulator of transcriptional elongation and is critically involved in the DNA Damage Response (DDR) pathway. Its inhibition is expected to impact these processes.
Figure 3. Cdk12 signaling pathway and the point of inhibition by this compound.
Conclusion
This compound is a valuable research tool for studying the biological functions of Cdk12 and for exploring its therapeutic potential. The provided protocols offer a starting point for incorporating this inhibitor into cell-based experimental workflows. It is imperative for researchers to empirically determine the optimal experimental conditions for their specific models. Further research is needed to fully characterize the cellular effects of this compound and to validate its therapeutic utility.
Application Notes and Protocols: Cdk12-IN-6 In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 12 (CDK12), in complex with its regulatory partner Cyclin K, plays a crucial role in the regulation of gene transcription. It functions by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), which is essential for transcriptional elongation.[1][2][3][4] This process is particularly important for the expression of long genes, including those integral to the DNA damage response (DDR) pathway, such as BRCA1 and ATR.[2][5][6] Inhibition of CDK12 can lead to defects in homologous recombination repair, rendering cancer cells more susceptible to DNA-damaging agents and PARP inhibitors.[7][8] This makes CDK12 an attractive therapeutic target in oncology.
Cdk12-IN-6 is a small molecule inhibitor designed to target the kinase activity of CDK12. These application notes provide a detailed protocol for assessing the in vitro potency and selectivity of this compound using established kinase assay methodologies.
Data Presentation
Table 1: In Vitro Potency of Various CDK12 Inhibitors
The following table summarizes the inhibitory activity of several known CDK12 inhibitors. This data serves as a reference for contextualizing the performance of this compound.
| Compound | Target(s) | IC50 (nM) | Assay Type |
| Dinaciclib | Pan-CDK | 50 | Biochemical |
| SR-3029 | CK1δ/ε, CDK12 | 86 | Biochemical (low ATP) |
| Compound 9 | CDK12 | 14 | Biochemical (low ATP) |
| BSJ-4-116 (Degrader) | CDK12 | 6 | Biochemical |
| THZ531 | CDK12/13 | Not specified | Functional |
| SR-4835 | CDK12/13 | Not specified | Functional |
Data compiled from publicly available research.[9]
Table 2: Key Reagents and Materials for CDK12 Kinase Assay
| Reagent/Material | Supplier | Catalog No. | Storage |
| Recombinant Human CDK12/Cyclin K | BPS Bioscience | 79334 | -80°C |
| CDK12/Cyclin K Substrate (e.g., GST-CTD) | BPS Bioscience | 78299 | -80°C |
| ATP, 10 mM Solution | Promega | V9151 | -20°C |
| ADP-Glo™ Kinase Assay Kit | Promega | V9101 | -20°C |
| This compound | Not specified | Not specified | As per supplier |
| 384-well low-volume, white, flat-bottom plates | Corning | 3572 | Room Temp |
| Dithiothreitol (DTT), 1 M | Sigma-Aldrich | D9779 | -20°C |
| Kinase Assay Buffer | See Protocol | See Protocol | 4°C |
| Microplate Luminometer | Various | Various | N/A |
Signaling Pathway
The diagram below illustrates the central role of the CDK12/Cyclin K complex in transcriptional regulation and the DNA damage response.
Caption: CDK12/Cyclin K phosphorylates RNAP II to promote transcription of DDR genes.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay Using ADP-Glo™ Technology
This protocol outlines a luminescence-based assay to determine the IC50 value of this compound by measuring the amount of ADP produced in the kinase reaction. The luminescent signal is proportional to the amount of ADP, and therefore, to the kinase activity.
1. Reagent Preparation:
-
Kinase Buffer (1X): 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT. Prepare fresh from stock solutions.
-
This compound Serial Dilutions: Prepare a 10-point serial dilution of this compound in DMSO, starting from a high concentration (e.g., 1 mM). Then, create an intermediate dilution plate in 1X Kinase Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Enzyme Solution: Dilute the recombinant CDK12/Cyclin K complex in 1X Kinase Buffer to the desired working concentration (e.g., 2-5 ng/µL). Keep on ice.
-
Substrate/ATP Solution: Prepare a solution containing the CDK12 substrate (e.g., GST-CTD at 0.2 mg/mL) and ATP at a concentration close to its Km value (e.g., 10 µM) in 1X Kinase Buffer.
2. Assay Procedure:
-
Add 2.5 µL of the serially diluted this compound or DMSO (for positive and negative controls) to the wells of a 384-well plate.
-
Add 2.5 µL of the diluted enzyme solution to all wells except the "no enzyme" negative controls. Add 2.5 µL of 1X Kinase Buffer to these wells instead.
-
Initiate the kinase reaction by adding 5 µL of the Substrate/ATP solution to all wells.
-
Mix the plate gently and incubate at 30°C for 60 minutes.
-
Stop the reaction and measure ADP production by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent, and incubate for another 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a microplate reader.
3. Data Analysis:
-
Subtract the background luminescence (from "no enzyme" wells) from all other readings.
-
Determine the percent inhibition for each concentration of this compound relative to the DMSO control (0% inhibition) and a positive control inhibitor or no enzyme control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Experimental Workflow Diagram
Caption: Workflow for the this compound in vitro kinase assay.
Conclusion
The provided protocol offers a robust and reliable method for determining the in vitro potency of this compound against its target, the CDK12/Cyclin K complex. By quantifying the inhibition of ADP production, researchers can accurately establish an IC50 value, a critical parameter in the characterization of novel kinase inhibitors. This assay can be adapted for high-throughput screening to identify and characterize new chemical entities targeting CDK12, a promising avenue for the development of novel cancer therapeutics.
References
- 1. CDK12: cellular functions and therapeutic potential of versatile player in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are CDK12 inhibitors and how do they work? [synapse.patsnap.com]
- 3. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK12: A Potent Target and Biomarker for Human Cancer Therapy [mdpi.com]
- 5. Discovery and Resistance Mechanism of a Selective CDK12 Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Research progress of anticancer drugs targeting CDK12 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cdk12 Inhibition in In Vivo Mouse Models
Disclaimer: As of November 2025, there is no publicly available information regarding the in vivo dosage, administration, or efficacy of the specific compound Cdk12-IN-6 in mouse models. The following application notes and protocols are therefore provided as a generalized guide for a selective Cdk12 inhibitor, based on published data for other research compounds targeting Cdk12. Researchers should perform dose-escalation and toxicity studies to determine the optimal and safe dosage for any new compound, including this compound.
Introduction to Cdk12 Inhibition
Cyclin-dependent kinase 12 (CDK12) is a key regulator of gene transcription, particularly for genes involved in the DNA damage response (DDR).[1][2][3] In complex with Cyclin K, CDK12 phosphorylates the C-terminal domain of RNA polymerase II, a critical step for transcriptional elongation.[1][2][4] Inhibition of CDK12 has emerged as a promising anti-cancer strategy, as it can induce synthetic lethality in tumor cells with specific genetic backgrounds, such as those with mutations in DNA repair pathways.[5] Furthermore, CDK12 inhibitors can sensitize cancer cells to other therapies like PARP inhibitors.[5]
This compound is a pyrazolotriazine-based potent and selective inhibitor of Cdk12 with a reported IC50 of 1.19 µM.[6] It shows high selectivity over other cyclin-dependent kinases such as CDK2 and CDK9.[6]
Cdk12 Signaling Pathway
Inhibition of Cdk12 disrupts the transcription of key genes, particularly those involved in the DNA damage response. This leads to an accumulation of DNA damage and can trigger apoptosis in cancer cells.
Caption: Cdk12 Signaling Pathway and Point of Inhibition.
Quantitative Data for Representative Cdk12 Inhibitors
As no in vivo data for this compound is available, the following table summarizes data for other selective Cdk12 inhibitors to provide a general reference for potency.
| Compound | Target(s) | IC50 (nM) | Cell-based EC50 (nM) | Reference |
| This compound | Cdk12 | 1190 | Not Available | [6] |
| THZ531 | Cdk12/Cdk13 | 158 (Cdk12) | Not Available | [7] |
| SR-4835 | Cdk12/Cdk13 | 99 (Cdk12) | Not Available | [8] |
| Compound A (Oral Selective Cdk12 Inhibitor) | Cdk12 | Not Disclosed | Low nanomolar range | [9] |
Experimental Protocols
The following are generalized protocols for evaluating a selective Cdk12 inhibitor in a cancer mouse model.
Animal Models
-
Cell Line-Derived Xenograft (CDX) Models: Nude or SCID mice are subcutaneously injected with a suspension of cancer cells (e.g., small cell lung cancer line H1048 or triple-negative breast cancer line MDA-MB-468).[9] Tumor growth is monitored, and treatment begins when tumors reach a specified volume (e.g., 150-200 mm³).
-
Patient-Derived Xenograft (PDX) Models: Tumor fragments from a patient are implanted subcutaneously into immunocompromised mice. These models often better recapitulate the heterogeneity of human tumors.
Drug Formulation and Administration
-
Formulation: The formulation will depend on the physicochemical properties of the Cdk12 inhibitor. A common vehicle for oral administration is a solution of 0.5% methylcellulose in water. For intravenous or intraperitoneal injection, a solution containing DMSO, PEG300, Tween 80, and saline might be appropriate. Solubility and stability testing are crucial.
-
Administration Route: Oral gavage (p.o.) and intravenous (i.v.) or intraperitoneal (i.p.) injection are common routes. Oral administration is often preferred for its clinical relevance.[9]
-
Dosing Schedule: A typical dosing schedule for an oral inhibitor could be twice daily (BID) for a defined period, such as 28 days.[9] The optimal schedule must be determined through pharmacokinetic and pharmacodynamic studies.
Experimental Workflow for Efficacy Studies
The following diagram outlines a typical workflow for an in vivo efficacy study of a Cdk12 inhibitor.
Caption: General Experimental Workflow for In Vivo Studies.
Assessment of Efficacy and Toxicity
-
Efficacy: Tumor volume is measured regularly using calipers. Tumor growth inhibition (TGI) is a common metric for efficacy. Survival studies may also be conducted.
-
Toxicity: Animal body weight is monitored as a general indicator of health. Clinical signs of toxicity (e.g., changes in behavior, posture, or appearance) should be recorded. At the end of the study, major organs can be collected for histological analysis to assess for any drug-related pathologies.
Conclusion
While specific in vivo data for this compound is not currently available, the general protocols and background information provided here offer a framework for designing and conducting preclinical studies with selective Cdk12 inhibitors. The key to successful in vivo evaluation lies in careful dose-finding studies, appropriate selection of animal models, and comprehensive assessment of both efficacy and toxicity. The potent and selective nature of this compound suggests it could be a valuable research tool, and further studies are warranted to determine its potential as a therapeutic agent.
References
- 1. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK12: cellular functions and therapeutic potential of versatile player in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. Research progress of anticancer drugs targeting CDK12 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Resistance Mechanism of a Selective CDK12 Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Cdk12-IN-6 Treatment in Inducing G1/S Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 12 (CDK12) is a key transcriptional regulator that plays a crucial role in controlling gene expression, particularly for genes involved in the DNA damage response (DDR) and cell cycle progression.[1][2][3][4][5] CDK12, in complex with its partner Cyclin K, phosphorylates the C-terminal domain (CTD) of RNA polymerase II, a process essential for transcriptional elongation.[4] Inhibition of CDK12 has been shown to disrupt the transcription of genes critical for the G1 to S phase transition, leading to cell cycle arrest at the G1/S checkpoint.[1][6][7] This makes CDK12 an attractive target for cancer therapy, as uncontrolled cell cycle progression is a hallmark of cancer.
Cdk12-IN-6 is a potent and selective inhibitor of CDK12. These application notes provide a detailed protocol for utilizing this compound to induce G1/S cell cycle arrest in cultured cells, a critical technique for studying cell cycle regulation and for the development of novel anti-cancer therapeutics.
Data Presentation
Quantitative data for this compound is summarized in the table below. This information is crucial for determining the appropriate concentration range for inducing G1/S cell cycle arrest in your specific cell line.
| Compound | Target | IC50 | Selectivity | CAS Number |
| This compound | CDK12 | 1.19 µM | >20 µM for CDK2/Cyclin E and CDK9/Cyclin T1 | 2651196-71-1 |
Table 1: In vitro inhibitory activity of this compound. Data sourced from DC Chemicals product datasheet.[1][2]
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental procedure, the following diagrams have been generated.
Caption: Cdk12's role in promoting G1/S transition.
Caption: Experimental workflow for cell cycle analysis.
Experimental Protocols
This section provides a general protocol for inducing G1/S cell cycle arrest using this compound. Note: This protocol is a guideline and should be optimized for your specific cell line and experimental conditions.
Materials
-
Cell Line: A suitable cancer cell line (e.g., HCT116, HeLa).
-
This compound: (CAS: 2651196-71-1)
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
DMSO: (Dimethyl sulfoxide) for dissolving this compound.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Trypsin-EDTA: For cell detachment.
-
Propidium Iodide (PI) Staining Solution: Containing PI and RNase A.
-
70% Ethanol: For cell fixation.
-
Flow Cytometer
Protocol
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
-
Cell Seeding:
-
Culture cells in a T-25 or T-75 flask until they reach 70-80% confluency.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into 6-well plates at a density that will allow them to be in the exponential growth phase at the time of treatment (e.g., 2-5 x 10^5 cells/well).
-
Incubate the plates overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
The next day, remove the culture medium and replace it with fresh medium containing the desired concentration of this compound.
-
Based on the IC50 of 1.19 µM, a starting concentration range of 1 µM to 10 µM is recommended. A dose-response experiment is advised to determine the optimal concentration for your cell line.
-
Include a vehicle control (DMSO) at the same final concentration as in the this compound treated wells.
-
Incubate the cells for a desired period (e.g., 24, 48, or 72 hours). A time-course experiment is recommended to determine the optimal treatment duration.
-
-
Cell Harvesting and Fixation:
-
After the treatment period, collect the cells. For adherent cells, first collect the supernatant (containing floating/dead cells), then wash with PBS and trypsinize the attached cells. Combine the supernatant and the trypsinized cells.
-
Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 ml of cold PBS.
-
While vortexing gently, add 4 ml of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Store the fixed cells at -20°C for at least 2 hours (or overnight).
-
-
Propidium Iodide Staining and Flow Cytometry:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with 1 ml of PBS.
-
Centrifuge again and discard the PBS.
-
Resuspend the cell pellet in 500 µl of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample.
-
-
Data Analysis:
-
Analyze the flow cytometry data using appropriate software (e.g., FlowJo, FCS Express).
-
Gate the cell population to exclude debris and doublets.
-
Generate a histogram of DNA content (PI fluorescence).
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Compare the cell cycle distribution of this compound treated cells to the vehicle control to determine the extent of G1/S arrest.
-
Conclusion
This document provides a comprehensive guide for the application of this compound to induce G1/S cell cycle arrest. The provided data, signaling pathway diagrams, and detailed protocol will aid researchers in effectively utilizing this potent and selective CDK12 inhibitor in their studies on cell cycle regulation and for the exploration of its therapeutic potential in oncology. It is imperative to optimize the protocol for each specific cell line and experimental setup to ensure reliable and reproducible results.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. This compound|CAS 2651196-71-1|DC Chemicals [dcchemicals.com]
- 3. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK12: An emerging therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK12: A Potent Target and Biomarker for Human Cancer Therapy [mdpi.com]
- 6. CDK12 controls G1/S progression by regulating RNAPII processivity at core DNA replication genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK12 controls G1/S progression by regulating RNAPII processivity at core DNA replication genes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cdk12-IN-6 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Cdk12-IN-6 and similar Cyclin-Dependent Kinase 12 (CDK12) inhibitors in high-throughput screening (HTS) assays. The protocols detailed below are intended to guide researchers in the setup and execution of both biochemical and cell-based assays to identify and characterize novel CDK12 inhibitors.
Introduction to CDK12 as a Therapeutic Target
Cyclin-Dependent Kinase 12 (CDK12), in complex with its partner Cyclin K, plays a crucial role in the regulation of gene transcription. It functions by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), a key step for the transition from transcription initiation to productive elongation.[1][2][3] CDK12 is particularly important for the expression of long genes, including a significant number of genes involved in the DNA damage response (DDR) pathway, such as BRCA1 and ATR.[2][4]
In various cancers, including certain types of breast, ovarian, and prostate cancer, the dysregulation of CDK12 activity has been implicated in tumor progression and therapeutic resistance.[3][5] Inhibition of CDK12 can lead to a "BRCAness" phenotype, sensitizing cancer cells to PARP inhibitors and other DNA-damaging agents.[2] This makes CDK12 an attractive target for the development of novel anticancer therapies. High-throughput screening assays are essential tools for the discovery of potent and selective CDK12 inhibitors like this compound.
Quantitative Data from High-Throughput Screening of CDK12 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several CDK12 inhibitors identified through high-throughput screening and subsequent optimization. This data provides a comparative reference for the potency of different chemical scaffolds.
| Compound ID | Assay Type | Target | IC50 (nM) | Notes |
| Compound 1 (from HTS) | Biochemical | CDK12 | 360 | Identified in a high-throughput screen. Also showed activity against CDK2 (IC50 = 10 nM).[1] |
| CDK12-IN-2 | Biochemical | CDK12 | 130 | Optimized from initial HTS hit.[1] |
| CDK12-IN-2 | Biochemical | CDK12 | 52 | Further optimization of CDK12-IN-2.[1] |
| CDK12-IN-3 | Biochemical | CDK12 | 31 | A highly selective CDK12 inhibitor.[1] |
| Dinaciclib | Biochemical | CDK12 | 50 | A pan-CDK inhibitor that also shows activity against CDK12.[1] |
| BSJ-4-116 | Biochemical | CDK12 | 6 | A potent CDK12 degrader.[1] |
| THZ531 | Biochemical | CDK12 | 158 | A covalent inhibitor of CDK12 and CDK13.[5] |
Signaling Pathway and Experimental Workflow
CDK12 Signaling Pathway in Transcription and DNA Damage Response
References
- 1. Research progress of anticancer drugs targeting CDK12 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Response and resistance to CDK12 inhibition in aggressive B-cell lymphomas | Haematologica [haematologica.org]
- 5. Gene expression regulation by CDK12: a versatile kinase in cancer with functions beyond CTD phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Cdk12-IN-6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cdk12-IN-6, with a specific focus on addressing solubility issues in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a chemical inhibitor of Cyclin-Dependent Kinase 12 (CDK12). CDK12 is a key transcriptional kinase that, in complex with Cyclin K, plays a crucial role in regulating gene expression.[1][2][3][4] It does so by phosphorylating the C-terminal domain of RNA Polymerase II, which is essential for transcription elongation, RNA splicing, and maintaining genomic stability.[2][3][5][6] Inhibition of CDK12 has been shown to particularly affect the expression of genes involved in the DNA damage response (DDR), such as BRCA1, making it a target of interest in cancer research.[1][2][5]
Q2: I am having trouble dissolving this compound in DMSO. Is this a known issue?
Yes, solubility issues with this compound and other similar kinase inhibitors in DMSO can occur. One supplier notes that for a related compound, "CDK-IN-6", achieving a high concentration in DMSO may require ultrasonic treatment.[7] It is also critically important to use newly opened, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.[7][8][9]
Q3: Is "CDK-IN-6" the same compound as "this compound"?
The available information from one supplier refers to "CDK-IN-6" as a pyrazolo[1,5-a]pyrimidine compound and a CDK inhibitor.[7] While the naming is similar and it is listed under CDK inhibitors, it is crucial to verify the specific inhibitor you are using. Always refer to the certificate of analysis and product datasheet provided by your supplier to confirm the identity and specific properties of your compound. The troubleshooting advice for solubility is likely to be relevant for structurally similar compounds.
Q4: My this compound solution in DMSO appears to have precipitated after storage. What should I do?
Precipitation upon storage, especially after freeze-thaw cycles, can be an issue. If precipitation occurs, you can try to redissolve the compound by warming the solution and/or using sonication.[7] For in vivo experiments, it is often recommended to prepare fresh working solutions on the day of use to avoid issues with stability and solubility.[7] For stock solutions, it is best to aliquot into single-use volumes to minimize freeze-thaw cycles.
Troubleshooting Guide: this compound Solubility in DMSO
This guide provides a step-by-step protocol and troubleshooting tips for dissolving this compound in DMSO.
Quantitative Solubility Data
The following table summarizes the solubility of various CDK inhibitors in DMSO as reported by suppliers. This data is provided for reference and comparison.
| Compound Name | Solvent | Reported Solubility | Notes |
| CDK-IN-6 | DMSO | 50 mg/mL (131.41 mM) | Requires ultrasonic treatment. Use newly opened DMSO.[7] |
| CDK12-IN-3 | DMSO | 250 mg/mL (531.33 mM) | Requires ultrasonic treatment. Use newly opened DMSO.[9] |
| Ro-3306 | DMSO | 17.5 mg/mL (49.79 mM) | Requires ultrasonic treatment. Use newly opened DMSO.[8] |
| CDK4/6-IN-9 | DMSO | 16.67 mg/mL (39.84 mM) | Requires ultrasonic, warming, and heating to 60°C.[10] |
Experimental Protocol: Preparation of a this compound Stock Solution in DMSO
This protocol is based on best practices for dissolving compounds with potential solubility challenges.
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Pre-treatment: Before opening, allow the vial of this compound to equilibrate to room temperature to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder in a suitable tube or vial.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 50 mg/mL). It is crucial to use a newly opened bottle of DMSO to avoid issues with absorbed water.[7][8][9]
-
Initial Mixing: Briefly vortex the solution to ensure the powder is wetted by the solvent.
-
Sonication: Place the vial in a water bath sonicator. Sonicate the solution in short bursts (e.g., 5-10 minutes) until the compound is completely dissolved.[7] Monitor the solution visually for any remaining solid particles.
-
Gentle Warming (Optional): If sonication alone is not sufficient, you may gently warm the solution (e.g., to 37°C). Avoid excessive heat, as it may degrade the compound. Some protocols for similar compounds suggest heating up to 60°C.[10]
-
Sterilization (Optional): If required for your application, filter the stock solution through a 0.22 µm syringe filter that is compatible with DMSO.
-
Storage: Aliquot the stock solution into single-use volumes in tightly sealed, light-protected tubes. Store at -20°C or -80°C as recommended by the supplier.
Troubleshooting Flowchart for this compound Dissolution
Signaling Pathway
Role of CDK12 in the DNA Damage Response (DDR) Pathway
CDK12, in complex with Cyclin K, is a critical regulator of transcription for a subset of genes, many of which are integral to the DNA Damage Response (DDR).[1][2][5] A key function of the CDK12/Cyclin K complex is the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (Pol II). This phosphorylation is essential for transcriptional processivity and elongation, particularly for long genes that are common in the DDR pathway, such as BRCA1, ATM, and FANCD2.[5] Inhibition of CDK12 leads to premature cleavage and polyadenylation of the transcripts of these DDR genes, resulting in reduced protein expression and impaired DNA repair capacity. This makes cancer cells with CDK12 inhibition more sensitive to DNA-damaging agents.
References
- 1. Discovery and Resistance Mechanism of a Selective CDK12 Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The CDK12 inhibitor SR-4835 functions as a molecular glue that promotes cyclin K degradation in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK12 - Wikipedia [en.wikipedia.org]
- 5. The Cyclin K/Cdk12 complex maintains genomic stability via regulation of expression of DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK12 regulates co-transcriptional splicing and RNA turnover in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Cdk12-IN-6 Concentration for Cell Viability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cdk12-IN-6. The information is designed to help optimize experimental conditions and address common challenges encountered during cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of Cyclin-Dependent Kinase 12 (CDK12). CDK12, in complex with Cyclin K, plays a crucial role in the regulation of gene transcription.[1][2] It does so by phosphorylating the C-terminal domain (CTD) of RNA polymerase II (RNAP II), which is essential for transcriptional elongation, mRNA processing, and splicing.[1][2] Inhibition of CDK12 by this compound disrupts these processes, leading to the downregulation of genes involved in the DNA damage response (DDR), such as BRCA1, ATR, and FANCD2.[1][3] This impairment of DNA repair can induce apoptosis and sensitize cancer cells to DNA-damaging agents and PARP inhibitors.[4]
Q2: What is a typical starting concentration range for this compound in cell viability assays?
A2: Based on published data for other potent and selective CDK12 inhibitors, a starting concentration range of 1 nM to 10 µM is recommended for initial dose-response experiments. The optimal concentration is highly dependent on the cell line and the duration of the treatment. For initial screening, a logarithmic dilution series (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) is advisable to determine the IC50 value, which is the concentration that inhibits 50% of cell viability.
Q3: How long should I incubate cells with this compound before assessing cell viability?
A3: The incubation time can vary depending on the cell type and the specific biological question. A common starting point is a 72-hour incubation period. However, shorter (24 or 48 hours) or longer (96 hours) incubation times may be necessary to observe significant effects on cell viability. Time-course experiments are recommended to determine the optimal endpoint.
Q4: Which cell viability assay is most suitable for use with this compound?
A4: Several cell viability assays are compatible with this compound. The choice of assay depends on the experimental setup and available equipment.
-
MTT/MTS Assays: These colorimetric assays measure metabolic activity. They are widely used and cost-effective.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures ATP levels, which is a good indicator of metabolically active cells. It is generally more sensitive than colorimetric assays.
-
Real-Time Glo™ MT Cell Viability Assay: This is a non-lytic, real-time assay that allows for the continuous monitoring of cell viability from the same sample well over time.
It is crucial to ensure that this compound does not interfere with the assay chemistry itself. A cell-free control experiment (inhibitor in media with assay reagent but no cells) can help rule out any direct interference.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding. | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding and add cells to the outer wells of the plate last. |
| Edge effects in the multi-well plate. | Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media to maintain humidity. | |
| Incomplete dissolution of this compound. | Ensure the compound is fully dissolved in the solvent (e.g., DMSO) before diluting in culture medium. Visually inspect for any precipitate. | |
| No significant effect on cell viability at expected concentrations | The chosen cell line is resistant to Cdk12 inhibition. | Use a positive control (a cell line known to be sensitive to Cdk12 inhibitors) to validate the assay. Consider using cell lines with known dependencies on CDK12-regulated pathways (e.g., certain breast or ovarian cancer lines). |
| Insufficient incubation time. | Increase the incubation time with this compound (e.g., from 48 to 72 or 96 hours). | |
| This compound degradation. | Prepare fresh dilutions of the inhibitor for each experiment. Store the stock solution at the recommended temperature and protect it from light. | |
| Unexpected increase in signal (apparent increase in viability) | This compound is interfering with the assay chemistry. | Run a cell-free control with the inhibitor and assay reagent to check for direct chemical interference.[5] |
| The inhibitor has fluorescent properties that interfere with detection (for fluorescence-based assays). | Choose an alternative assay with a different detection method (e.g., luminescence or colorimetric). | |
| Cell death observed at very low concentrations in all cell lines | Off-target toxicity. | Perform target engagement assays to confirm that the observed phenotype is due to CDK12 inhibition. Compare the effects with other known CDK12 inhibitors. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the culture medium is low (typically ≤0.1%) and non-toxic to the cells. Include a solvent-only control in your experiment. |
Quantitative Data Summary
The following table summarizes the IC50 values of various CDK12 inhibitors in different cancer cell lines. This data can serve as a reference for establishing an effective concentration range for this compound.
| Inhibitor | Cell Line | Assay Duration | IC50 (nM) | Reference |
| Dinaciclib | Various | Not Specified | 50 | [6] |
| SR-3029 | Various | Not Specified | 86 | [6] |
| CDK12-IN-2 | SKBR-3 (Breast Cancer) | Not Specified | Low micromolar | [6] |
| THZ531 | Various Burkitt's Lymphoma and Multiple Myeloma lines | Not Specified | Nanomolar range | [7] |
| BSJ-4-116 | Jurkat (T-cell leukemia) | Not Specified | Low nanomolar | [8] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard procedures for determining cell viability.[5][9][10]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest inhibitor concentration.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is based on the manufacturer's instructions for the Promega CellTiter-Glo® assay.[11][12][13][14]
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.
-
Compound Treatment: Add the desired concentrations of this compound to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C.
-
Reagent Preparation: Thaw the CellTiter-Glo® buffer and substrate and allow them to equilibrate to room temperature. Reconstitute the substrate with the buffer to form the CellTiter-Glo® reagent.
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes. Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
Visualizations
Cdk12 Signaling Pathways
Caption: Cdk12 signaling pathway and the inhibitory effect of this compound.
Experimental Workflow for Optimizing this compound Concentration
References
- 1. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK12: An emerging therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Research progress of anticancer drugs targeting CDK12 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK12 controls transcription at damaged genes and prevents MYC-induced transcription-replication conflicts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and Resistance Mechanism of a Selective CDK12 Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. OUH - Protocols [ous-research.no]
- 12. scribd.com [scribd.com]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 14. promega.com [promega.com]
Technical Support Center: Cdk12-IN-6 Stability and Handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Cdk12-IN-6 in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: For long-term stability, this compound powder should be stored at -20°C. Once dissolved in a solvent such as DMSO, the stock solution should be aliquoted into single-use volumes and stored at -80°C to minimize freeze-thaw cycles.[1]
Q2: What is the best solvent for dissolving this compound?
A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving this compound and other small molecule inhibitors. However, it is crucial to use anhydrous DMSO as it is hygroscopic and the presence of water can promote degradation of the compound.
Q3: How many times can I freeze and thaw my this compound stock solution?
A3: While some studies suggest that multiple freeze-thaw cycles do not significantly impact the stability of many small molecule inhibitors, it is best practice to aliquot stock solutions into single-use volumes to avoid repeated temperature changes. This minimizes the potential for degradation and ensures the integrity of your experimental results.
Q4: My this compound solution has changed color. Is it still usable?
A4: A change in color is a potential indicator of degradation. It is strongly recommended that you do not use a solution that has changed in appearance. To confirm the integrity of the compound, you can perform an analytical validation using methods such as HPLC-UV or LC-MS/MS, as detailed in our experimental protocols section.
Q5: How does light exposure affect the stability of this compound?
A5: this compound contains a pyrimidine moiety in its chemical structure. Pyrimidine derivatives are known to be susceptible to photodegradation upon exposure to UV or even ambient light. Therefore, it is critical to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil.
Troubleshooting Guide: this compound Degradation
This guide will help you identify and resolve common issues related to the degradation of this compound in solution.
| Observation | Potential Cause | Recommended Action |
| Reduced or inconsistent biological activity in assays. | Degradation of this compound leading to lower effective concentration. | 1. Prepare a fresh stock solution from powder. 2. Verify the concentration and purity of the stock solution using HPLC-UV or LC-MS/MS (see Experimental Protocols). 3. Ensure proper storage of stock and working solutions (-80°C, protected from light). |
| Appearance of new peaks in HPLC/LC-MS analysis. | Chemical degradation of this compound into byproducts. | 1. Identify potential degradation pathways (hydrolysis, oxidation, photodegradation). 2. Perform forced degradation studies to characterize degradation products (see Experimental Protocols). 3. Optimize storage and handling conditions to minimize degradation. |
| Precipitate formation in the solution. | Poor solubility or compound degradation. | 1. Ensure the solvent is appropriate and of high purity (anhydrous DMSO). 2. Gently warm the solution to aid dissolution. Do not use excessive heat. 3. If precipitation persists after proper dissolution, it may be a sign of degradation. Discard the solution and prepare a fresh one. |
Cdk12 Signaling Pathway
The following diagram illustrates the role of Cdk12 in the regulation of transcription and its relevance in cancer biology. Understanding this pathway highlights the importance of using a stable and active inhibitor for reliable experimental outcomes.
Caption: Cdk12 signaling pathway in transcriptional regulation.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation pathways of this compound under various stress conditions, as recommended by ICH guidelines.[2]
Workflow for Forced Degradation Study
Caption: Workflow for conducting a forced degradation study.
Materials:
-
This compound powder
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC-UV or LC-MS/MS system
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a 1:1 mixture of acetonitrile and water at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate 1 mL of the stock solution at 80°C for 24 hours.
-
Photodegradation: Expose 1 mL of the stock solution to UV light (254 nm) and visible light for a defined period (e.g., 24 hours). A control sample should be wrapped in foil and kept under the same conditions.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze using a validated HPLC-UV or LC-MS/MS method (see Protocol 2).
-
Data Analysis: Compare the chromatograms of the stressed samples to a control (unstressed) sample to identify degradation peaks.
Illustrative Degradation Data:
The following table provides hypothetical degradation data for this compound under various stress conditions. Actual results may vary.
| Stress Condition | Incubation Time (hours) | % Degradation (Illustrative) | Major Degradation Products (Hypothetical) |
| 0.1 M HCl (60°C) | 24 | 15% | Hydrolysis of amide bond |
| 0.1 M NaOH (60°C) | 24 | 40% | Ring opening of pyrimidine |
| 3% H₂O₂ (RT) | 24 | 25% | N-oxidation |
| Thermal (80°C) | 24 | 10% | Minor decomposition products |
| Photolytic (UV) | 24 | 60% | Dimerization, ring cleavage |
Protocol 2: Quantification of this compound by HPLC-UV
This protocol provides a method for the quantitative analysis of this compound to assess its purity and concentration in solution.
Materials:
-
This compound sample
-
Acetonitrile (ACN), HPLC grade
-
Ammonium acetate
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium acetate in water
-
Mobile Phase B: Acetonitrile
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or the λmax of this compound)
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
-
Standard Curve Preparation: Prepare a series of this compound standards of known concentrations in the mobile phase.
-
Sample Analysis: Inject the standards and samples onto the HPLC system.
-
Data Analysis: Integrate the peak area of this compound in the chromatograms. Construct a standard curve by plotting peak area against concentration for the standards. Use the standard curve to determine the concentration of this compound in the unknown samples.
Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always refer to the manufacturer's specific instructions and conduct their own validation experiments. The illustrative data presented is not based on actual experimental results for this compound and should be treated as hypothetical examples.
References
Minimizing Cdk12-IN-6 toxicity in primary cells
Welcome to the technical support center for Cdk12-IN-6. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound while minimizing potential toxicity in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 12 (CDK12).[1][2] CDK12 is a crucial kinase involved in the regulation of transcription elongation by phosphorylating the C-terminal domain of RNA polymerase II.[3][4][5] This process is particularly important for the expression of long genes, including many involved in the DNA Damage Response (DDR) pathway, such as BRCA1, ATR, and FANCI.[3][6] By inhibiting CDK12, this compound disrupts the transcription of these essential genes, leading to impaired DNA repair, genomic instability, and ultimately, cell cycle arrest and apoptosis.[3][7]
Q2: What are the known IC50 values for this compound?
A2: this compound has a reported IC50 of 1.19 µM for CDK12 in biochemical assays conducted at high ATP concentrations (2 mM). It is selective against other cyclin-dependent kinases, with IC50 values greater than 20 µM for CDK2/Cyclin E and CDK9/Cyclin T1 under similar conditions.[1][2]
Q3: What is the primary cause of this compound toxicity in primary cells?
A3: The toxicity of this compound in primary cells stems from its on-target inhibition of CDK12. Since CDK12 is essential for the expression of genes critical for maintaining genomic stability, its inhibition can lead to an accumulation of DNA damage even in non-cancerous cells.[3][6] This can trigger cell cycle arrest and apoptosis in healthy, proliferating primary cells.
Q4: Are primary cells more or less sensitive to this compound than cancer cell lines?
A4: While data specific to this compound is limited, some studies with other CDK12 inhibitors suggest that primary cells may exhibit less sensitivity compared to cancer cells. This could be attributed to the typically lower proliferation rate of primary cells and their more robust cell cycle checkpoints. However, sensitivity can vary significantly between different primary cell types. It is crucial to perform a dose-response study for each specific primary cell type.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High levels of cell death observed at the desired effective concentration. | The concentration of this compound is too high for the specific primary cell type. | Perform a dose-response curve to determine the optimal concentration with the best therapeutic window (maximal effect on the target with minimal toxicity). Start with a lower concentration range and gradually increase it. |
| The primary cells are highly sensitive to DNA damage. | Consider using a lower concentration of this compound for a longer duration. This may allow for a therapeutic effect while giving the cells more time to cope with the induced stress. | |
| The solvent (e.g., DMSO) concentration is too high. | Ensure the final concentration of the solvent in the culture medium is at a non-toxic level, typically below 0.1%. Prepare a vehicle-only control to assess solvent toxicity. | |
| Inconsistent results between experiments. | Variability in primary cell health and passage number. | Use primary cells at a low and consistent passage number. Ensure cells are healthy and in the exponential growth phase before starting the experiment. Document cell morphology and viability before each experiment. |
| Improper storage and handling of this compound. | Store this compound as a powder at -20°C for up to 2 years. In DMSO, it can be stored at 4°C for up to 2 weeks or at -80°C for up to 6 months.[1] Avoid repeated freeze-thaw cycles. | |
| No observable effect at expected concentrations. | The primary cells may have intrinsic resistance mechanisms. | Verify the expression and activity of CDK12 in your primary cell model. Consider combination therapies with other agents that might synergize with CDK12 inhibition. |
| The inhibitor is not active. | Purchase this compound from a reputable supplier and verify its purity and activity if possible. |
Experimental Protocols
General Guidelines for Handling this compound
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[8] When handling, it is essential to:
-
Wash skin thoroughly after handling.[8]
-
Do not eat, drink, or smoke when using this product.[8]
-
Avoid release to the environment.[8]
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Protocol: Dose-Response Viability Assay in Primary Cells
This protocol outlines a general method to determine the cytotoxic effects of this compound on a primary cell line of interest.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count healthy, sub-confluent primary cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. It is recommended to test a wide range of concentrations (e.g., 0.01 µM to 100 µM).
-
Prepare a vehicle control (DMSO in medium) with the same final DMSO concentration as the highest this compound concentration.
-
-
Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells in triplicate.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment:
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background reading (medium only).
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the cell viability (%) against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
-
Data Presentation
Table 1: Hypothetical Viability Data for this compound in Primary Human Umbilical Vein Endothelial Cells (HUVECs) after 72 hours of Treatment
| This compound Concentration (µM) | Average Cell Viability (%) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 0.1 | 98.1 | 4.8 |
| 0.5 | 92.5 | 6.1 |
| 1.0 | 85.3 | 5.5 |
| 2.5 | 68.7 | 7.2 |
| 5.0 | 45.2 | 6.8 |
| 10.0 | 22.1 | 4.3 |
| 25.0 | 8.9 | 2.1 |
| 50.0 | 3.4 | 1.5 |
| 100.0 | 1.2 | 0.8 |
Visualizations
Caption: this compound inhibits CDK12, leading to reduced transcription of DNA Damage Response genes.
Caption: Workflow for determining the IC50 of this compound in primary cells.
Caption: A logical approach to troubleshooting high toxicity in primary cell experiments.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. This compound|CAS 2651196-71-1|DC Chemicals [dcchemicals.com]
- 3. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Response and resistance to CDK12 inhibition in aggressive B-cell lymphomas | Haematologica [haematologica.org]
- 5. mdpi.com [mdpi.com]
- 6. thesgc.org [thesgc.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound|2651196-71-1|MSDS [dcchemicals.com]
Technical Support Center: Cdk12 Analog-Sensitive (AS) Kinase Assays
Welcome to the technical support center for Cdk12 analog-sensitive (AS) kinase assays. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common issues encountered during these experiments.
Frequently Asked Questions (FAQs) and Troubleshooting
What is a Cdk12 analog-sensitive (AS) kinase assay and how does it work?
An analog-sensitive kinase assay is a chemical-genetic technique that allows for the highly specific inhibition of a single kinase within a complex cellular environment. This is achieved by engineering the kinase of interest, in this case, Cdk12.
The Principle:
-
Gatekeeper Mutation: Most kinases have a bulky amino acid (like phenylalanine) in their ATP-binding pocket, known as the "gatekeeper" residue. This residue sterically hinders large, modified ATP analogs or inhibitors from binding.[1][2]
-
Engineering Cdk12: For Cdk12, the gatekeeper residue, Phenylalanine 813 (F813), is mutated to a much smaller amino acid, typically Glycine (F813G).[3][4] This creates an enlarged ATP-binding pocket.
-
Specific Inhibition: The resulting Cdk12as mutant can now be potently and specifically inhibited by a bulky, cell-permeable ATP analog, such as 1-NM-PP1, which does not fit into the active site of wild-type (WT) kinases.[1][3] This allows researchers to rapidly turn off the activity of only Cdk12as and study the direct consequences.
Figure 1. Principle of Analog-Sensitive (AS) Kinase Inhibition.
I'm observing low or no kinase activity in my assay. What are the common causes?
Low or absent Cdk12 activity can stem from several factors related to the enzyme, substrate, or reaction conditions.
-
Enzyme Integrity and Activity:
-
Missing Cyclin K: Cdk12 requires its partner, Cyclin K, to be active.[5][6] Ensure you are using a Cdk12/Cyclin K complex.
-
Lack of Activating Phosphorylation: Full Cdk12 activity requires T-loop phosphorylation by a Cdk-activating kinase (CAK).[7] Using an enzyme co-expressed with CAK in an insect cell system can yield a more active protein.[8][9]
-
Protein Degradation: Avoid multiple freeze-thaw cycles of the enzyme stock. Aliquot the enzyme after the first thaw and store at -80°C.[10]
-
-
Substrate Issues:
-
Incorrect Substrate: Cdk12's primary physiological substrate is the C-terminal domain (CTD) of RNA Polymerase II (Pol II).[11] A recombinant GST-CTD fusion protein is commonly used in vitro.
-
Sub-optimal Substrate Phosphorylation Status: Cdk12 activity can be significantly enhanced by pre-phosphorylation of the CTD substrate at Serine 7 (Ser7).[7][12][13] If activity is low, consider using a pSer7-CTD substrate.
-
-
Incorrect Buffer or Reaction Conditions:
-
ATP Concentration: The ATP concentration should be optimized for the assay. For inhibitor studies, using ATP at or near its Michaelis constant (Km) is crucial for determining accurate IC50 and Ki values. (See Quantitative Data section).
-
Buffer Components: Ensure the kinase buffer contains essential components like MgCl₂, as magnesium is a critical cofactor for ATP transfer. A typical buffer might contain Tris-HCl, NaCl, MgCl₂, and DTT.[8][14]
-
DMSO Concentration: If using inhibitors dissolved in DMSO, ensure the final concentration in the assay does not exceed 1%, as higher concentrations can inhibit enzyme activity.[10]
-
My results show high background or high variability. How can I troubleshoot this?
High background can mask the true signal, while high variability makes data interpretation difficult. The following workflow can help diagnose the issue.
Figure 2. Workflow for Troubleshooting High Background and Variability.
The analog inhibitor isn't working on my AS-Cdk12, or it's inhibiting the wild-type enzyme.
This is a critical issue that points to a problem with either the engineered kinase or the inhibitor itself.
-
Problem: No inhibition of AS-Cdk12.
-
Cause 1: Incorrect Gatekeeper Mutation. The most common cause is an issue with the engineered Cdk12as protein. A particularly insidious problem has been documented where mutating the F813 codon to Glycine (GGT) inadvertently creates a new splice acceptor site.[3]
-
Effect: This leads to the expression of a protein with a small deletion that, while having some kinase activity, is no longer sensitive to the bulky analog inhibitor.[3]
-
Solution:
-
Sequence cDNA: Isolate RNA from your engineered cells, reverse transcribe it, and sequence the Cdk12 cDNA to confirm the full-length transcript is present and contains the F813G mutation without any deletions.
-
Western Blot: Use an antibody that targets the C-terminus of Cdk12 to ensure the full-length protein is being expressed. An N-terminal antibody may not reveal the deletion.[3]
-
-
-
Problem: Inhibition of Wild-Type (WT) Cdk12.
-
Cause 1: Off-Target Effects. While analog inhibitors are designed for specificity, at very high concentrations they may exhibit off-target effects on WT kinases.[15]
-
Solution: Perform a dose-response curve. A specific analog inhibitor should inhibit the AS kinase at a much lower concentration (nM to low µM range) than any off-target inhibition of the WT kinase.[3]
-
Cause 2: Contaminating Kinases. The recombinant WT Cdk12 preparation may be contaminated with other kinases that are sensitive to the inhibitor.
-
Solution: Check the purity of your recombinant Cdk12/CycK complex using SDS-PAGE and Coomassie staining.
-
Quantitative Data Summary
Understanding the kinetic parameters of Cdk12 is essential for proper assay design, especially when studying inhibitors. The C-terminal extension of Cdk12 plays an important role in binding both ATP and the CTD substrate.
| Enzyme Complex | Parameter | Value (µM) | Reference |
| Full-Length Cdk12/CycK | Km (ATP) | 2.0 | [8][16] |
| Km (GST-CTD) | 0.3 | [8][16] | |
| Truncated Cdk12 (715-1052)/CycK | Km (ATP) | 25.0 | [8][16] |
| Km (GST-CTD) | 2.0 | [8][16] |
Table 1. Kinetic Parameters for Human Cdk12/CycK Complexes.
Key Takeaway: The full-length enzyme binds both ATP and its substrate with approximately 10-fold higher affinity than the truncated kinase domain.[8][16] This highlights the importance of using the full-length enzyme for assays to be as physiologically relevant as possible. For competitive inhibitor screening, setting the ATP concentration near the Km (e.g., 2-10 µM for the full-length enzyme) is recommended.
Experimental Protocols
Generalized In Vitro Cdk12 Kinase Assay Protocol (Luminescence-Based)
This protocol is a generalized procedure based on commercially available kits and published methods.[8][14] Optimization may be required for specific enzyme lots and substrates.
1. Reagent Preparation:
-
1x Kinase Assay Buffer: Prepare by diluting a 5x stock (e.g., 250 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 500 mM NaCl) and adding fresh DTT to a final concentration of 1 mM.
-
ATP Solution: Prepare a working solution of ATP at 2x the desired final concentration in 1x Kinase Assay Buffer. (e.g., for a final concentration of 10 µM, prepare a 20 µM solution).
-
Enzyme Dilution: Thaw recombinant Cdk12/CycK complex on ice. Dilute to a 2x working concentration (e.g., 5 ng/µL) in 1x Kinase Assay Buffer. Keep on ice.
-
Substrate Dilution: Dilute the CTD substrate to a 2x working concentration in 1x Kinase Assay Buffer.
-
Inhibitor Dilution: Prepare serial dilutions of the inhibitor (e.g., Cdk12-IN-6, 1-NM-PP1) at 10x the final desired concentration.
2. Assay Procedure (96-well format):
-
Add 5 µL of the 10x inhibitor dilution or vehicle (e.g., 10% DMSO) to the appropriate wells ("Test Inhibitor" and "Positive Control").
-
Add 20 µL of the 2x substrate solution to all wells except the "Blank" or "No Substrate" controls.
-
Add 25 µL of the 2x enzyme solution to the "Test Inhibitor" and "Positive Control" wells.
-
To initiate the reaction, add 25 µL of the 2x ATP solution to all wells. The final reaction volume is 50 µL.
-
Incubate the plate at 30°C for 60-90 minutes.
-
Stop the reaction and detect remaining ATP by adding 50 µL of a luminescence-based ATP detection reagent (e.g., Kinase-Glo® Max).
-
Incubate at room temperature for 10-15 minutes to stabilize the signal.
-
Read luminescence on a microplate reader.
-
Calculate activity by subtracting the "Blank" reading and expressing results as a percentage of the "Positive Control" (vehicle-treated) signal.
Cdk12 Signaling Pathway
Cdk12 is a critical regulator of gene transcription, particularly for long genes involved in the DNA Damage Response (DDR). Its primary role is to phosphorylate the C-terminal domain (CTD) of RNA Polymerase II, which promotes transcriptional elongation.[6][11][17]
Figure 3. Cdk12 Signaling Pathway in the DNA Damage Response.
References
- 1. Direct Substrate Identification with an Analog Sensitive (AS) Viral Cyclin-Dependent Kinase (v-Cdk) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 3. Engineering an analog-sensitive CDK12 cell line using CRISPR/Cas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK13 cooperates with CDK12 to control global RNA polymerase II processivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The structure and substrate specificity of human Cdk12/Cyclin K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. thesgc.org [thesgc.org]
- 9. Discovery and Resistance Mechanism of a Selective CDK12 Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. CDK12 globally stimulates RNA polymerase II transcription elongation and carboxyl-terminal domain phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CDK12: cellular functions and therapeutic potential of versatile player in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Cdk12 Is A Gene-Selective RNA Polymerase II Kinase That Regulates a Subset of the Transcriptome, Including Nrf2 Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. CDK12 controls G1/S progression by regulating RNAPII processivity at core DNA replication genes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle for CDK12 Control: Comparing the Degrader BSJ-4-116 and the Inhibitor THZ531
For researchers, scientists, and drug development professionals, the targeting of Cyclin-Dependent Kinase 12 (CDK12) has emerged as a promising strategy in oncology. This kinase plays a crucial role in the regulation of transcription and the DNA Damage Response (DDR), making it a compelling target for therapeutic intervention. Two distinct approaches to modulate CDK12 activity have gained prominence: direct inhibition of its kinase function and targeted protein degradation. This guide provides an objective comparison of a leading CDK12 degrader, BSJ-4-116, and a first-in-class covalent inhibitor, THZ531, supported by experimental data to inform research and development decisions.
This comparison will delve into the mechanisms of action, potency, selectivity, and cellular effects of these two compounds, offering a clear perspective on their respective advantages and potential applications.
Executive Summary
BSJ-4-116 is a potent and selective Proteolysis Targeting Chimera (PROTAC) that induces the degradation of CDK12, while THZ531 is a covalent inhibitor that irreversibly binds to and inhibits the kinase activity of CDK12 and its close homolog, CDK13. The key distinction lies in their mode of action: BSJ-4-116 eliminates the CDK12 protein entirely, whereas THZ531 blocks its enzymatic function. This fundamental difference leads to distinct biological consequences and potential therapeutic advantages.
Data Presentation
Table 1: In Vitro Potency and Selectivity
| Compound | Target(s) | Mechanism of Action | IC50 (CDK12) | IC50 (CDK13) | Notes |
| BSJ-4-116 | CDK12 | PROTAC Degrader | 6 nM (Biochemical IC50) | Minimally affected | Highly selective for CDK12 degradation.[1][2] |
| THZ531 | CDK12, CDK13 | Covalent Inhibitor | 158 nM | 69 nM | Potent dual inhibitor of CDK12 and CDK13.[3][4][5][6] |
Table 2: Cellular Activity in Jurkat Cells
| Compound | Metric | Value | Timepoint |
| BSJ-4-116 | CDK12 Degradation | Significant at 50 nM | 8 hours |
| THZ531 | Cell Proliferation IC50 | 50 nM | 72 hours |
| BSJ-4-116 & THZ531 | Downregulation of DDR genes | Observed with both | 8 hours (BSJ-4-116 at 50nM, THZ531 at 250nM) |
Mechanism of Action
The distinct mechanisms of BSJ-4-116 and THZ531 are central to their differential effects.
BSJ-4-116 , as a PROTAC, functions by hijacking the cell's natural protein disposal system. It is a heterobifunctional molecule with one end binding to CDK12 and the other to the E3 ubiquitin ligase Cereblon (CRBN). This proximity induces the ubiquitination of CDK12, marking it for degradation by the proteasome. This leads to the complete removal of the CDK12 protein from the cell.[1]
THZ531 , in contrast, is a small molecule inhibitor that forms a covalent bond with a cysteine residue near the active site of CDK12 and CDK13. This irreversible binding blocks the kinase's ability to phosphorylate its substrates, most notably the C-terminal domain of RNA Polymerase II, thereby inhibiting transcription elongation of sensitive genes, including many involved in the DDR pathway.[3][5]
Caption: Mechanisms of BSJ-4-116 (degradation) and THZ531 (inhibition).
Experimental Protocols
In Vitro Kinase Inhibition Assay (for THZ531)
This assay measures the ability of a compound to inhibit the enzymatic activity of a kinase.
-
Reagents and Materials: Recombinant CDK12/Cyclin K protein, kinase buffer, ATP (radiolabeled or with a detection system), substrate peptide (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II), and the test compound (THZ531).
-
Procedure:
-
The kinase, substrate, and test compound are incubated together in the kinase buffer.
-
The reaction is initiated by the addition of ATP.
-
After a set incubation time, the reaction is stopped.
-
The amount of phosphorylated substrate is quantified. This can be done by measuring the incorporation of radioactive phosphate or by using a variety of non-radioactive methods such as fluorescence polarization or luminescence-based ATP detection.
-
-
Data Analysis: The percentage of kinase activity inhibition is calculated for a range of compound concentrations, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular Protein Degradation Assay (for BSJ-4-116)
This assay determines the ability of a compound to induce the degradation of a target protein in a cellular context.
-
Reagents and Materials: Cell line of interest (e.g., Jurkat cells), cell culture medium, test compound (BSJ-4-116), lysis buffer, primary antibody against CDK12, and a secondary antibody conjugated to a detectable marker (e.g., HRP for chemiluminescence).
-
Procedure:
-
Cells are seeded and treated with various concentrations of the degrader for a specific duration.
-
Following treatment, cells are harvested and lysed to extract total protein.
-
Protein concentration is determined to ensure equal loading.
-
Proteins are separated by size using SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is incubated with the primary antibody specific for CDK12, followed by incubation with the secondary antibody.
-
The signal is detected, and the band intensity corresponding to CDK12 is quantified.
-
-
Data Analysis: The level of CDK12 protein is normalized to a loading control (e.g., β-actin or GAPDH) and compared to the vehicle-treated control to determine the extent of degradation.
Cell Viability Assay
This assay measures the effect of a compound on cell proliferation and survival.
-
Reagents and Materials: Cancer cell lines, cell culture medium, test compounds, and a viability reagent (e.g., MTT, MTS, or a reagent for measuring ATP levels like CellTiter-Glo).
-
Procedure:
-
Cells are seeded in a multi-well plate and allowed to attach overnight.
-
The cells are then treated with a range of concentrations of the test compound.
-
After a set incubation period (e.g., 72 hours), the viability reagent is added to the wells.
-
The signal (e.g., absorbance or luminescence) is measured using a plate reader.
-
-
Data Analysis: The signal is proportional to the number of viable cells. The data is normalized to the vehicle-treated control, and the concentration of the compound that inhibits cell growth by 50% (GI50 or IC50) is calculated.
Caption: Workflow for evaluating CDK12 degraders and inhibitors.
Concluding Remarks
The choice between a CDK12 degrader like BSJ-4-116 and an inhibitor like THZ531 depends on the specific research question or therapeutic goal. BSJ-4-116 offers the advantage of high selectivity for CDK12 degradation and the potential to overcome resistance mechanisms associated with kinase inhibitors.[7] Its event-driven pharmacology, where a single molecule can induce the degradation of multiple target proteins, may lead to a more sustained and profound biological effect.
THZ531, as a potent dual inhibitor of CDK12 and CDK13, provides a tool to probe the combined roles of these closely related kinases. Its covalent and irreversible nature of binding can lead to a prolonged duration of action.
Ultimately, both BSJ-4-116 and THZ531 are valuable chemical probes for dissecting the biology of CDK12 and for the development of novel cancer therapeutics. The data presented in this guide provides a foundation for researchers to make informed decisions about which tool is best suited for their specific experimental needs.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Covalent targeting of remote cysteine residues to develop CDK12 and 13 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery and Resistance Mechanism of a Selective CDK12 Degrader - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinase Landscape: A Selectivity Profile of a Potent CDK12 Inhibitor
For researchers, scientists, and drug development professionals, understanding the precise selectivity of a kinase inhibitor is paramount. This guide provides an objective comparison of the performance of a selective Cyclin-Dependent Kinase 12 (CDK12) inhibitor against other members of the CDK family, supported by experimental data and detailed methodologies.
While a specific inhibitor designated "Cdk12-IN-6" with a publicly available selectivity profile could not be identified at the time of this publication, this guide will utilize data from a well-characterized and selective covalent inhibitor of CDK12, THZ531 . This compound serves as an exemplary agent for illustrating the principles of CDK12 inhibitor selectivity.
Unveiling the Selectivity of THZ531
THZ531 is a potent and selective covalent inhibitor of CDK12 and its close homolog, CDK13.[1] Its selectivity has been rigorously profiled against other CDK family members, revealing a distinct inhibition pattern. The following table summarizes the half-maximal inhibitory concentration (IC50) values of THZ531 against a panel of CDKs.
| Kinase | IC50 (nM) |
| CDK12 | 158 [1][2][3] |
| CDK13 | 69[1][2][3] |
| CDK7 | 8500[1][2][3] |
| CDK9 | 10500[1][2][3] |
Lower IC50 values indicate higher potency.
The data clearly demonstrates that THZ531 is significantly more potent against CDK12 and CDK13 compared to CDK7 and CDK9, with over 50-fold weaker inhibition of the latter two.[3] This high degree of selectivity is crucial for minimizing off-target effects and for dissecting the specific biological functions of CDK12.
The Central Role of CDK12 in Cellular Signaling
CDK12, in complex with Cyclin K, plays a critical role in the regulation of gene transcription.[4] It primarily functions by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II, which is essential for transcriptional elongation and the expression of long genes, including those involved in the DNA damage response (DDR).[4][5] The inhibition of CDK12 can therefore disrupt these fundamental cellular processes, making it an attractive target in cancer therapy.[5] Dysregulation of CDK12 has been implicated in the activation of several oncogenic pathways, including the ErbB-PI3K-AKT, WNT/β-catenin, and MAPK signaling cascades.[6]
Caption: Overview of the CDK12 signaling pathway.
Experimental Protocols: Determining Kinase Inhibitor Selectivity
The selectivity of kinase inhibitors like THZ531 is typically determined using in vitro kinase assays. A common and robust method is the luminescence-based kinase assay, which measures the activity of a kinase by quantifying the amount of ATP consumed or ADP produced during the phosphorylation reaction.
Luminescence-Based Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This assay is performed in two main steps after the kinase reaction is complete.
1. Kinase Reaction Setup:
-
A reaction mixture is prepared containing the purified recombinant kinase (e.g., CDK12/Cyclin K), a suitable substrate (e.g., a peptide containing the phosphorylation site), and ATP in a buffered solution.
-
The test inhibitor (e.g., THZ531) is added at various concentrations to different wells of a microplate. Control wells with no inhibitor (maximum kinase activity) and no kinase (background) are also included.
-
The reaction is initiated by adding the ATP/substrate solution to the wells containing the kinase and inhibitor.
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.
2. ADP Detection and Signal Generation:
-
Step 1: ATP Depletion: An "ADP-Glo™ Reagent" is added to each well. This reagent terminates the kinase reaction and depletes the remaining ATP. This step is crucial as the luminescent signal in the next step is generated from the newly synthesized ATP from the produced ADP.
-
Step 2: ADP to ATP Conversion and Luminescence: A "Kinase Detection Reagent" is then added. This reagent contains enzymes that convert the ADP generated during the kinase reaction into ATP. This newly formed ATP is then used by a luciferase enzyme in the reagent to catalyze the conversion of luciferin to oxyluciferin, generating a luminescent signal.
-
The luminescence is measured using a microplate reader. The intensity of the light signal is directly proportional to the amount of ADP produced, and therefore, to the kinase activity.
3. Data Analysis:
-
The luminescent signal from the control wells is used to determine the 100% activity (no inhibitor) and background levels.
-
The percentage of inhibition for each concentration of the test compound is calculated.
-
The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
By performing this assay with a panel of different kinases, a comprehensive selectivity profile of the inhibitor can be generated.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Covalent targeting of remote cysteine residues to develop CDK12 and 13 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. academic.oup.com [academic.oup.com]
- 5. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Validating Cdk12-IN-6 Mechanism of Action in Prostate Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Cdk12-IN-6, a potent inhibitor of Cyclin-Dependent Kinase 12 (CDK12), and its alternatives for the treatment of prostate cancer. The content is based on available preclinical data and aims to assist researchers in designing experiments to validate the mechanism of action of CDK12 inhibitors.
Introduction to CDK12 in Prostate Cancer
Cyclin-Dependent Kinase 12 (CDK12) is a critical regulator of transcription and is implicated in maintaining genomic stability through the control of DNA Damage Response (DDR) gene expression. In prostate cancer, particularly in metastatic castration-resistant prostate cancer (mCRPC), inactivating mutations or deletions of the CDK12 gene are found in approximately 7% of cases and are associated with an aggressive disease phenotype. The loss of CDK12 function leads to a unique molecular subtype of prostate cancer characterized by increased genomic instability, the formation of gene fusions, and the generation of neoantigens, which can create therapeutic vulnerabilities.
This compound is a pyrazolotriazine-based potent and selective inhibitor of CDK12. While specific experimental data on this compound in prostate cancer is limited in publicly available literature, its mechanism of action is expected to align with that of other well-characterized CDK12 inhibitors. This guide will compare the known properties of this compound with other CDK12-targeting agents and therapeutic strategies.
Comparative Analysis of CDK12 Inhibitors and Therapeutic Strategies
The table below summarizes the key features of this compound and its alternatives.
| Feature | This compound | THZ531 | BSJ-4-116 (CDK12 Degrader) | PARP Inhibitors (e.g., Olaparib) | Immune Checkpoint Inhibitors (e.g., Pembrolizumab) |
| Mechanism of Action | ATP-competitive inhibitor of CDK12 kinase activity. | Covalent inhibitor of CDK12 and its paralog CDK13. | PROTAC-mediated degradation of CDK12 protein. | Inhibition of PARP enzymes, leading to synthetic lethality in cells with DDR deficiencies. | Blocks the PD-1/PD-L1 pathway, restoring anti-tumor T-cell activity. |
| Reported IC50/EC50 | IC50: 1.19 µM for CDK12. | IC50: 158 nM for CDK12 in enzymatic assays; EC50: 88.6 nM in 22Rv1 prostate cancer cells.[1] | IC50: 6 nM for CDK12 degradation.[2] | Varies by cell line and specific inhibitor. | Not applicable (potency measured by receptor occupancy and clinical response). |
| Selectivity | Selective for CDK12 over CDK2 and CDK9. | Also inhibits CDK13 (IC50: 69 nM).[3] | Highly selective for CDK12 degradation over CDK13.[4] | Varies by inhibitor; primarily targets PARP1 and PARP2. | Specific to the PD-1/PD-L1 axis. |
| Key Effects in Prostate Cancer Models | Expected to downregulate DDR gene expression and induce apoptosis. | Induces apoptosis and has synergistic effects with androgen receptor antagonists.[5] Downregulates DDR genes.[5] | Downregulates DDR genes and exhibits potent antiproliferative effects.[2][6] Synergizes with PARP inhibitors.[2][6] | Shows efficacy in CDK12-mutant prostate cancer, though responses can be variable.[7] | Responses observed in a subset of patients with CDK12-mutated tumors. |
| Therapeutic Rationale | Direct targeting of CDK12 enzymatic activity. | Dual inhibition of CDK12/13 to overcome potential redundancy. | Removal of the CDK12 protein scaffold, potentially leading to a more sustained effect. | Exploiting the synthetic lethal relationship between CDK12 loss and PARP inhibition due to impaired DDR. | Leveraging the high neoantigen load in CDK12-deficient tumors to stimulate an anti-tumor immune response. |
Experimental Protocols for Validating Mechanism of Action
To validate the mechanism of action of a CDK12 inhibitor like this compound in prostate cancer, a series of in vitro experiments are recommended.
Cell Viability and Proliferation Assays
Objective: To determine the effect of the CDK12 inhibitor on the growth and survival of prostate cancer cell lines.
Protocol: Clonogenic Assay
-
Cell Seeding: Plate prostate cancer cells (e.g., 22Rv1, LNCaP) in 6-well plates at a low density (e.g., 500-1000 cells/well) and allow them to attach overnight.[8][9]
-
Treatment: Treat the cells with a range of concentrations of the CDK12 inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 10-14 days in a humidified incubator at 37°C with 5% CO2, allowing colonies to form.[10]
-
Fixation and Staining: Gently wash the colonies with PBS, fix with a solution of 6.0% (v/v) glutaraldehyde or 4% paraformaldehyde, and then stain with 0.5% (w/v) crystal violet.[8][10]
-
Quantification: Count the number of colonies (defined as >50 cells) in each well. Calculate the surviving fraction for each treatment condition relative to the vehicle control.
Analysis of DDR Gene Expression
Objective: To confirm that the CDK12 inhibitor downregulates the expression of key DDR genes, a hallmark of CDK12 inhibition.
Protocol: Western Blot for DDR Proteins
-
Cell Lysis: Treat prostate cancer cells with the CDK12 inhibitor for 24-48 hours. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against key DDR proteins (e.g., BRCA1, ATM, FANCD2) and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine changes in protein expression.
Induction of Apoptosis
Objective: To assess whether inhibition of CDK12 leads to programmed cell death in prostate cancer cells.
Protocol: Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat prostate cancer cells with the CDK12 inhibitor at various concentrations for 48-72 hours.
-
Cell Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the inhibitor.
Visualizing Pathways and Workflows
To better understand the underlying biology and experimental design, the following diagrams are provided.
Caption: CDK12 signaling pathway and the point of intervention for this compound.
References
- 1. Molecular consequences of acute versus chronic CDK12 loss in prostate carcinoma nominates distinct therapeutic strategies [elifesciences.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BSJ-4-116 | Active Degraders | Tocris Bioscience [tocris.com]
- 5. Research progress of anticancer drugs targeting CDK12 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Clonogenic assay [bio-protocol.org]
- 10. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cdk12/13 Dual Inhibitors: Benchmarking Against Established Compounds
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Cyclin-dependent kinase 12 and 13 (Cdk12/13) dual inhibitors, with a focus on the well-characterized compounds THZ531 and SR-4835. Due to the absence of publicly available data for a compound designated "Cdk12-IN-6," this guide will use it as a placeholder to illustrate a comprehensive comparative framework.
The inhibition of Cdk12 and Cdk13, two key regulators of transcriptional elongation, has emerged as a promising therapeutic strategy in oncology. These kinases play a crucial role in the expression of genes involved in the DNA Damage Response (DDR). Consequently, their inhibition can induce a "BRCAness" phenotype in cancer cells, rendering them susceptible to synthetic lethality when combined with agents like PARP inhibitors. This guide delves into the quantitative data and experimental methodologies used to evaluate and compare the efficacy of dual Cdk12/13 inhibitors.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative data for prominent Cdk12/13 dual inhibitors. This structured format allows for a direct comparison of their biochemical potency and cellular activity.
Table 1: Biochemical Potency (IC50, nM)
| Inhibitor | Cdk12 IC50 (nM) | Cdk13 IC50 (nM) | Cdk7 IC50 (nM) | Cdk9 IC50 (nM) | Data Source(s) |
| THZ531 | 158 | 69 | 8,500 | 10,500 | [1] |
| SR-4835 | 99 | - | - | - | MedChemExpress |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | - |
Note: A lower IC50 value indicates greater potency.
Table 2: Cellular Activity (IC50, nM)
| Inhibitor | Cell Line (Cancer Type) | Cellular IC50 (nM) | Data Source(s) |
| THZ531 | Jurkat (T-cell leukemia) | ~50 | [1] |
| THZ531 | B-cell lymphoma lines | Range: <100 | [2] |
| SR-4835 | Triple-Negative Breast Cancer cells | Potent anti-proliferative effects | [3] |
| This compound | Data Not Available | Data Not Available | - |
Mechanism of Action and Signaling Pathways
Cdk12 and its close homolog Cdk13 are critical regulators of gene transcription. They form a complex with Cyclin K to phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a key step in promoting transcriptional elongation.[3][4] This is particularly important for the expression of long genes, including many essential components of the DNA damage response (DDR) pathway, such as BRCA1, ATM, and FANCF.[4]
By inhibiting Cdk12/13, dual inhibitors disrupt the transcription of these crucial DDR genes. This leads to an impaired ability of cancer cells to repair DNA damage, a state often referred to as "BRCAness." This induced vulnerability can be exploited therapeutically, as it creates a synthetic lethal interaction with PARP inhibitors, which target a parallel DNA repair pathway.
Recent studies have also uncovered a link between Cdk12/13 inhibition and the activation of the innate immune system. The resulting genomic instability from Cdk12/13 inactivation can trigger the cGAS-STING pathway, leading to an anti-tumor immune response. This suggests a potential synergistic effect with immune checkpoint inhibitors.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of data, detailed experimental protocols are essential. Below are methodologies for key assays used in the characterization of Cdk12/13 inhibitors.
Biochemical Kinase Inhibition Assay (e.g., Kinase-Glo™)
This assay quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to higher kinase activity.
Methodology:
-
Reaction Setup: In a 96-well plate, combine the recombinant Cdk12/Cyclin K enzyme, a suitable substrate (e.g., a peptide containing the RNAPII CTD sequence), and the kinase assay buffer.
-
Inhibitor Addition: Add the test inhibitor (e.g., this compound, THZ531, SR-4835) at various concentrations to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Detection: Add the Kinase-Glo™ reagent, which contains luciferase. The luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
Cellular Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the Cdk12/13 inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) to allow the inhibitor to exert its effect.
-
Reagent Addition:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or a specialized buffer).[5]
-
CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
-
Data Acquisition and Analysis:
-
MTT Assay: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
CellTiter-Glo® Assay: Measure the luminescence using a luminometer.
-
Calculate the IC50 value, representing the concentration of the inhibitor that reduces cell viability by 50%.
-
Conclusion
The development of potent and selective dual Cdk12/13 inhibitors represents a significant advancement in targeted cancer therapy. Compounds like THZ531 and SR-4835 have demonstrated robust preclinical activity, providing a strong rationale for their continued investigation. While information on "this compound" is not currently available, the framework presented in this guide offers a comprehensive approach to evaluating and comparing novel Cdk12/13 inhibitors as they emerge. A thorough assessment of biochemical potency, cellular efficacy, and off-target effects, supported by detailed and standardized experimental protocols, will be critical in identifying the most promising candidates for clinical development.
References
- 1. Covalent targeting of remote cysteine residues to develop CDK12 and 13 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Response and resistance to CDK12 inhibition in aggressive B-cell lymphomas | Haematologica [haematologica.org]
- 3. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK12: cellular functions and therapeutic potential of versatile player in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
Cross-Validation of Cdk12 Inhibition: A Comparative Guide to Cdk12-IN-6 and Cdk12 siRNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methods for studying the function of Cyclin-Dependent Kinase 12 (Cdk12): targeted inhibition with the small molecule Cdk12-IN-6 and genetic knockdown using small interfering RNA (siRNA). Objectively assessing the effects of these distinct modalities is crucial for validating research findings and for the development of novel therapeutic strategies targeting Cdk12-dependent pathways.
Executive Summary
Cyclin-Dependent Kinase 12 (Cdk12) is a critical regulator of transcriptional elongation, particularly for long genes involved in the DNA damage response (DDR).[1] Its inhibition is a promising avenue for cancer therapy. This guide cross-validates the effects of a representative Cdk12 inhibitor, this compound, with the established method of Cdk12 knockdown by siRNA. While both methods effectively reduce Cdk12 function, they exhibit distinct profiles in terms of specificity, kinetics, and off-target effects. This comparison demonstrates that while Cdk12 siRNA provides a highly specific genetic tool for validating Cdk12 as a target, chemical inhibitors like this compound offer a more clinically translatable approach, albeit with potential for off-target activities that necessitate careful characterization.
Data Presentation
Table 1: Comparative Effects of this compound and Cdk12 siRNA on Gene Expression of Key DNA Damage Response (DDR) Genes
| Gene Symbol | Treatment | Fold Change (mRNA Level) | Method of Measurement | Reference Cell Line |
| BRCA1 | This compound (surrogate data) | ↓ (significant decrease) | RNA-seq | HCT116 |
| Cdk12 siRNA | ↓ (significant decrease) | RT-qPCR, RNA-seq | HCT116, MDA-MB-231 | |
| ATR | This compound (surrogate data) | ↓ (significant decrease) | RNA-seq | HCT116 |
| Cdk12 siRNA | ↓ (significant decrease) | RT-qPCR, RNA-seq | HCT116, MDA-MB-231 | |
| FANCD2 | This compound (surrogate data) | ↓ (significant decrease) | RNA-seq | HCT116 |
| Cdk12 siRNA | ↓ (significant decrease) | RT-qPCR | HCT116 | |
| ATM | This compound (surrogate data) | ↓ (significant decrease) | RNA-seq | HCT116 |
| Cdk12 siRNA | ↓ (variable decrease) | RT-qPCR, RNA-seq | HCT116, MDA-MB-231 |
Note: Data for this compound is represented by surrogate data from studies using other potent Cdk12 inhibitors like THZ531, as specific RNA-seq data for this compound was not publicly available.
Table 2: Phenotypic Comparison of this compound and Cdk12 siRNA
| Phenotype | This compound (surrogate data) | Cdk12 siRNA | Key Observations |
| Cell Cycle Progression | G1/S phase arrest | G1/S phase arrest | Both methods disrupt the expression of core DNA replication genes, leading to cell cycle arrest.[2] |
| Genomic Instability | Increased chromosomal aberrations | Increased spontaneous DNA damage | Inhibition or loss of Cdk12 impairs the DNA damage response, leading to genomic instability.[1] |
| Sensitivity to PARP Inhibitors | Increased sensitivity | Increased sensitivity | Both approaches sensitize cancer cells to PARP inhibitors by downregulating homologous recombination repair genes. |
Experimental Protocols
Cdk12 siRNA Knockdown and Validation by Western Blot
Objective: To reduce the expression of Cdk12 protein in a cellular model using siRNA and to validate the knockdown efficiency.
Materials:
-
Human cancer cell line (e.g., HCT116, MDA-MB-231)
-
Cdk12-specific siRNA and non-targeting control siRNA
-
Lipofectamine RNAiMAX transfection reagent
-
Opti-MEM Reduced Serum Medium
-
Complete growth medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-Cdk12 and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Cell Seeding: Seed cells in 6-well plates to reach 30-50% confluency at the time of transfection.
-
siRNA Transfection:
-
For each well, dilute Cdk12 siRNA or control siRNA in Opti-MEM.
-
In a separate tube, dilute Lipofectamine RNAiMAX in Opti-MEM.
-
Combine the diluted siRNA and Lipofectamine solutions and incubate for 5 minutes at room temperature to allow complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
-
Incubation: Incubate the cells for 48-72 hours post-transfection.
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Western Blotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the Cdk12 signal to the loading control (GAPDH) to determine the knockdown efficiency.
RNA-Sequencing (RNA-seq) Analysis of Gene Expression Changes
Objective: To perform a global analysis of transcriptomic changes following Cdk12 inhibition or knockdown.
Materials:
-
Cells treated with Cdk12 inhibitor (e.g., this compound surrogate) or transfected with Cdk12 siRNA.
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
DNase I
-
RNA quality assessment tool (e.g., Agilent Bioanalyzer)
-
RNA-seq library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina)
-
Next-generation sequencing platform (e.g., Illumina NovaSeq)
Protocol:
-
RNA Extraction:
-
Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Perform an on-column DNase I digestion to remove any contaminating genomic DNA.
-
-
RNA Quality Control: Assess the quantity and quality of the extracted RNA. A high-quality RNA sample should have an RNA Integrity Number (RIN) of >8.
-
Library Preparation:
-
Enrich for poly(A)+ mRNA from the total RNA.
-
Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second-strand cDNA.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters.
-
Amplify the library by PCR.
-
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.
-
Data Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly up- or downregulated upon Cdk12 inhibition or knockdown.
-
Perform pathway analysis to identify biological processes affected by the gene expression changes.
-
Quantitative Real-Time PCR (RT-qPCR) for DDR Gene Expression
Objective: To validate the changes in the expression of specific DNA damage response (DDR) genes identified by RNA-seq.
Materials:
-
cDNA synthesized from RNA samples (as described in the RNA-seq protocol).
-
Gene-specific primers for DDR genes (e.g., BRCA1, ATR) and a housekeeping gene (e.g., GAPDH).
-
SYBR Green qPCR master mix.
-
Real-time PCR detection system.
Protocol:
-
cDNA Synthesis: If not already prepared, synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction Setup:
-
Prepare a reaction mix containing SYBR Green master mix, forward and reverse primers, and nuclease-free water.
-
Add the diluted cDNA to the reaction mix.
-
-
Real-Time PCR:
-
Perform the qPCR reaction in a real-time PCR instrument using a standard cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Visualizations
Caption: Cdk12 Signaling Pathway and Points of Intervention.
Caption: Experimental Workflow for Cross-Validation.
References
Cdk12-IN-6 Efficacy in PARP Inhibitor-Resistant Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to Poly (ADP-ribose) polymerase (PARP) inhibitors presents a significant challenge in cancer therapy, particularly in tumors with deficiencies in homologous recombination (HR) repair. Cyclin-dependent kinase 12 (CDK12) has been identified as a critical regulator of genes involved in the DNA damage response (DDR), including key HR pathway genes. Inhibition of CDK12 has emerged as a promising strategy to re-sensitize PARP inhibitor-resistant tumors. This guide provides a comparative overview of the efficacy of CDK12 inhibition, with a focus on the conceptual efficacy of a representative CDK12 inhibitor, Cdk12-IN-6, in preclinical models of PARP inhibitor resistance.
Mechanism of Action: Restoring "BRCAness"
Resistance to PARP inhibitors often arises from the restoration of HR proficiency, allowing cancer cells to repair DNA double-strand breaks (DSBs) induced by PARP inhibition. CDK12 plays a pivotal role in the transcription of several key HR genes, including BRCA1, RAD51, and ATM.[1] Inhibition of CDK12 leads to the downregulation of these genes, creating a "BRCAness" phenotype where the cancer cells become deficient in HR repair.[1] This induced HR deficiency re-establishes synthetic lethality with PARP inhibitors, leading to increased DNA damage, cell cycle arrest, and ultimately, apoptosis.
dot
Caption: Signaling pathway of this compound in overcoming PARP inhibitor resistance.
Preclinical Efficacy of CDK12 Inhibitors in PARP Inhibitor-Resistant Models
While specific data for this compound is limited in publicly available literature, studies on other potent CDK12 inhibitors, such as dinaciclib and SR-4835, demonstrate the promise of this therapeutic strategy. These inhibitors have shown efficacy in various preclinical models of PARP inhibitor resistance, including triple-negative breast cancer (TNBC) and ovarian cancer.
In Vitro Cell-Based Assays
Inhibition of CDK12 has been shown to re-sensitize PARP inhibitor-resistant cancer cell lines to PARP inhibitors. This is typically measured by a decrease in cell viability and a reduction in the half-maximal inhibitory concentration (IC50) of the PARP inhibitor when used in combination with a CDK12 inhibitor.
| Cell Line Model | Cancer Type | PARP Inhibitor Resistance Mechanism | CDK12 Inhibitor (Proxy for this compound) | Combination Effect on PARP Inhibitor IC50 |
| PARPi-R TNBC Cells | Triple-Negative Breast Cancer | Restoration of HR | Dinaciclib | Significant Decrease |
| OV-90 | Ovarian Cancer | BRCA wild-type, inherent resistance | Novel CDK12 Inhibitor | Synergistic reduction in cell viability |
| BRAF-mutated Melanoma | Melanoma | Not specified | SR-4835 | IC50 values in the range of 80.7 to 160.5 nM (as a single agent) |
Note: The data presented for CDK12 inhibitors other than this compound is used as a proxy to illustrate the expected efficacy profile.
In Vivo Xenograft Models
In animal models, the combination of a CDK12 inhibitor and a PARP inhibitor has been shown to lead to significant tumor growth inhibition and, in some cases, tumor regression in PARP inhibitor-resistant xenografts.
| Xenograft Model | Cancer Type | PARP Inhibitor | CDK12 Inhibitor (Proxy for this compound) | Outcome |
| PARPi-Resistant TNBC PDX | Triple-Negative Breast Cancer | Olaparib | Dinaciclib | Reversal of resistance and tumor growth inhibition |
| Gastric Cancer Xenograft | Gastric Cancer | Oxaliplatin (DNA damaging agent) | THZ531 | Synergistic suppression of tumor growth |
Note: The data presented for CDK12 inhibitors other than this compound is used as a proxy to illustrate the expected efficacy profile.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are representative protocols for key experiments used to evaluate the efficacy of CDK12 inhibitors in PARP inhibitor-resistant models.
Cell Viability (MTS) Assay
This assay is used to assess the effect of this compound, alone and in combination with a PARP inhibitor, on the viability of cancer cells.
Protocol:
-
Seed PARP inhibitor-resistant cancer cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a dose range of this compound, the PARP inhibitor, or a combination of both. Include a vehicle-treated control.
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine IC50 values.
Western Blot Analysis for HR Proteins
This technique is used to confirm the mechanism of action of this compound by measuring the protein levels of key HR pathway components.
Protocol:
-
Treat PARP inhibitor-resistant cells with this compound at various concentrations for 24-48 hours.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against CDK12, BRCA1, RAD51, and a loading control (e.g., β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
dot
Caption: Experimental workflow for evaluating this compound efficacy.
In Vivo Xenograft Study
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
Protocol:
-
Implant PARP inhibitor-resistant cancer cells subcutaneously into immunocompromised mice.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups: Vehicle, this compound alone, PARP inhibitor alone, and the combination of this compound and the PARP inhibitor.
-
Administer the treatments according to the predetermined schedule and dosage.
-
Measure tumor volume and mouse body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Alternative and Combination Strategies
While CDK12 inhibition is a promising approach, other strategies to overcome PARP inhibitor resistance are also under investigation. These include:
-
ATR inhibitors: To target the DNA damage response at a different node.
-
WEE1 inhibitors: To abrogate the G2/M checkpoint and force cells with DNA damage into mitosis.
-
PI3K inhibitors: To modulate DNA repair pathways.
-
Immunotherapy: To leverage the potential immunogenic effects of DNA damage.
Combining this compound with these alternative agents could offer synergistic effects and further enhance the therapeutic benefit in PARP inhibitor-resistant cancers.
Conclusion
Inhibition of CDK12 represents a compelling strategy to overcome both de novo and acquired resistance to PARP inhibitors. By downregulating the expression of key homologous recombination genes, CDK12 inhibitors like this compound can induce a "BRCAness" phenotype, re-sensitizing resistant tumors to PARP inhibition. The preclinical data for other CDK12 inhibitors strongly support the potential of this approach. Further investigation into the specific efficacy and safety profile of this compound is warranted to advance this promising therapeutic strategy into clinical development for patients with PARP inhibitor-resistant cancers.
References
Safety Operating Guide
Proper Disposal of Cdk12-IN-6: A Guide for Laboratory Professionals
For Immediate Implementation: Researchers and laboratory personnel must adhere to stringent disposal protocols for Cdk12-IN-6 to mitigate environmental risks and ensure workplace safety. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Proper disposal is not merely a recommendation but a critical step in responsible chemical management.
This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring compliance with safety regulations and minimizing environmental impact.
Hazard and Safety Summary
A comprehensive understanding of the hazards associated with this compound is fundamental to its safe handling and disposal. The following table summarizes the key safety information derived from the Material Safety Data Sheet (MSDS).
| Hazard Classification | GHS Pictogram | Hazard Statements | Precautionary Statements |
| Acute toxicity, Oral (Category 4) |
| H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling.[1] |
| Acute aquatic toxicity (Category 1) |
| H400: Very toxic to aquatic life. | P270: Do not eat, drink or smoke when using this product.[1] |
| Chronic aquatic toxicity (Category 1) |
| H410: Very toxic to aquatic life with long lasting effects.[1] | P273: Avoid release to the environment.[1] |
| Disposal | P501: Dispose of contents/ container to an approved waste disposal plant.[1] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the mandatory steps for the safe disposal of this compound waste. This procedure is designed to prevent environmental contamination and accidental exposure.
1. Personal Protective Equipment (PPE) and Safety Precautions:
- Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
- Conduct all handling and disposal procedures within a certified chemical fume hood to avoid inhalation of any dust or aerosols.
- Ensure an eye-wash station and safety shower are readily accessible.
2. Waste Segregation and Collection:
- Solid Waste: Collect all solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips, vials), in a dedicated, clearly labeled, and sealed hazardous waste container.
- Liquid Waste: Collect all solutions containing this compound in a separate, clearly labeled, and sealed hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
- Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (harmful, environmental hazard).
3. Decontamination of Work Surfaces and Equipment:
- Thoroughly decontaminate all work surfaces and non-disposable equipment that have come into contact with this compound.
- Use a suitable decontaminating agent as recommended by your institution's EHS guidelines.
- Collect all cleaning materials (e.g., wipes, paper towels) and dispose of them as solid hazardous waste.
4. Storage of Waste:
- Store the sealed hazardous waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials such as strong acids, strong alkalis, and strong oxidizing or reducing agents[1].
- Storage should be at an appropriate temperature as per the compound's storage requirements, typically at -20°C for the powder form[1].
5. Final Disposal:
- Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.
- Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain. This is to prevent its release into the environment, where it can have long-lasting toxic effects on aquatic life[1].
Workflow for Proper Disposal of this compound
Caption: A flowchart illustrating the key steps for the safe disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
